ZEN-3862
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H17FN2O3 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one |
InChI |
InChI=1S/C19H17FN2O3/c1-11-19(12(2)25-21-11)14-4-6-18(23)22(9-14)8-13-3-5-15(16(20)7-13)17-10-24-17/h3-7,9,17H,8,10H2,1-2H3 |
InChI Key |
VQHDSZCBMWYGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)C4CO4)F |
Origin of Product |
United States |
Foundational & Exploratory
ZEN-3862: A Technical Deep Dive into its Mechanism of Action as a Novel BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3862 is a potent, orally bioavailable, small molecule inhibitor targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound (also referred to as ZEN-3694 in foundational and clinical research), detailing its molecular interactions, cellular effects, and the preclinical and clinical evidence supporting its therapeutic potential, particularly in oncology. The information presented herein is a synthesis of data from peer-reviewed publications and clinical trial reports.
Core Mechanism of Action: Pan-BET Inhibition
This compound functions as a pan-inhibitor, reversibly binding to the acetylated lysine recognition motifs within the bromodomains of all four BET family members: BRD2, BRD3, BRD4, and BRDT.[1] This binding event competitively displaces these BET proteins from acetylated histones and transcription factors, thereby disrupting their role as epigenetic "readers."[1][2] The consequence of this displacement is a significant alteration in chromatin structure and the transcriptional regulation of key genes involved in cellular proliferation, survival, and oncogenesis.[2]
Signaling Pathway of this compound
The primary mechanism of this compound's anti-cancer activity stems from its ability to downregulate the expression of critical oncogenes. By inhibiting BET protein function, this compound effectively suppresses the transcription of genes such as MYC, the Androgen Receptor (AR), and Cyclin-Dependent Kinase 6 (CDK6).[1][3]
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from preclinical and clinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| MV4-11 | Acute Myeloid Leukemia | Proliferation Assay | 0.2 µM | [6] |
| MV4-11 | Acute Myeloid Leukemia | MYC mRNA Expression | 0.16 µM | [6] |
| VCaP | Prostate Cancer (AR+) | Proliferation Assay | Sub-micromolar | [4] |
| 22Rv1 | Prostate Cancer (AR+, Enzalutamide-Resistant) | Proliferation Assay | Sub-micromolar | [4] |
| LNCaP (Enzalutamide-Resistant) | Prostate Cancer | Not Specified | Sub-micromolar | [4] |
| PC3 | Prostate Cancer (AR-) | Proliferation Assay | Sub-micromolar | [4] |
Table 2: Selectivity of this compound
| Target | Selectivity | Reference |
| BET Bromodomains | >20-fold selectivity over non-BET bromodomains | [6] |
Table 3: Clinical Pharmacokinetics of this compound (in combination with Enzalutamide)
| Parameter | Value | Population | Reference |
| Tmax (Time to maximum concentration) | ~2 hours | mCRPC Patients | [3] |
| Half-life | 5-6 hours | mCRPC Patients | [3] |
Table 4: Clinical Efficacy of this compound (in combination with Enzalutamide) in mCRPC
| Endpoint | Value | Patient Cohort | Reference |
| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months | Overall Cohort | [2][3][7] |
| Median rPFS | >10 months | Prior progression on Enzalutamide | [3] |
| Median Duration of Treatment | 3.5 months | Overall Cohort | [3][7] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for this compound.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MV4-11, VCaP, 22Rv1) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are normalized to vehicle-treated controls, and the IC50 is calculated using non-linear regression analysis.
Caption: Experimental workflow for a cell proliferation assay.
Xenograft Tumor Growth Inhibition Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., VCaP, 22Rv1) are subcutaneously injected into the flanks of the mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement and downstream effects of this compound in vivo.
Methodology:
-
Sample Collection: Whole blood or tumor biopsies are collected from patients in clinical trials at various time points post-dose.[3][7]
-
RNA Extraction: Total RNA is extracted from the collected samples.
-
Gene Expression Analysis: The expression levels of BET target genes (e.g., MYC, CCR1, IL1RN) are quantified using quantitative real-time PCR (qPCR) or RNA sequencing.[7]
-
Data Analysis: Fold-change in gene expression from baseline is calculated to assess the pharmacodynamic effects of this compound. An exposure-dependent decrease in the expression of BETi targets is often observed.[3][7]
Mechanism in Enzalutamide-Resistant Prostate Cancer
A key area of investigation for this compound is its ability to overcome resistance to Androgen Receptor Signaling Inhibitors (ARSIs) like enzalutamide in metastatic castration-resistant prostate cancer (mCRPC).[4]
Mechanisms of resistance to enzalutamide include the expression of AR splice variants (like AR-V7) that are constitutively active, and the upregulation of the Glucocorticoid Receptor (GR) which can drive a similar transcriptional program to AR.[4] this compound has been shown to inhibit the expression of both AR-V7 and GR, thereby re-sensitizing cancer cells to enzalutamide.[4]
Caption: this compound in overcoming enzalutamide resistance.
Conclusion
This compound is a potent pan-BET bromodomain inhibitor with a well-defined mechanism of action. By displacing BET proteins from chromatin, it effectively downregulates the transcription of key oncogenes, leading to anti-proliferative and pro-apoptotic effects in a variety of cancer models. Its ability to target multiple mechanisms of resistance in mCRPC highlights its potential as a valuable therapeutic agent, particularly in combination with existing standard-of-care therapies. Further clinical investigation is ongoing to fully elucidate its therapeutic utility across different cancer types.
References
- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 2. michiganmedicine.org [michiganmedicine.org]
- 3. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenithepigenetics.com [zenithepigenetics.com]
- 5. researchgate.net [researchgate.net]
- 6. zenithepigenetics.com [zenithepigenetics.com]
- 7. researchgate.net [researchgate.net]
ZEN-3862: A Technical Guide to a Covalent BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZEN-3862 is a potent and selective covalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the first and second bromodomains (BD1 and BD2) of BRD4. Its unique mechanism of action, involving the formation of a covalent bond with a methionine residue in the BRD4 binding pocket, offers the potential for durable target engagement and prolonged pharmacological effects. This document provides a comprehensive overview of the chemical structure, properties, and experimental characterization of this compound, intended to serve as a technical resource for researchers in epigenetics and drug discovery.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C19H17FN2O3 and a molecular weight of 340.35 g/mol .[1] The structure features a complex heterocyclic system designed for optimal interaction with the acetyl-lysine binding pocket of BET bromodomains.
SMILES: O=C(C=CC(C1=C(C)ON=C1C)=C2)N2CC3=CC(F)=C(C4OC4)C=C3[1]
A 2D representation of the chemical structure of this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H17FN2O3 | [1] |
| Molecular Weight | 340.35 g/mol | [1] |
| CAS Number | 1952264-33-3 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% |
Mechanism of Action and Signaling Pathway
This compound functions as a covalent inhibitor of the BET family of proteins, which are key epigenetic readers that regulate gene transcription. These proteins bind to acetylated lysine residues on histones and transcription factors through their bromodomains. By inhibiting this interaction, this compound disrupts the transcriptional programs of key oncogenes, such as c-MYC, making it a promising candidate for cancer therapy.
The covalent nature of this compound's interaction with BRD4 distinguishes it from many other BET inhibitors. It forms a stable bond with a methionine residue (Met149 in BRD4(BD1)), leading to irreversible inhibition and a prolonged duration of action.
While the direct downstream signaling cascade of this compound is a subject of ongoing research, the inhibition of BRD4 is known to impact several critical cellular pathways. A related BET inhibitor, ZEN-3365, has been shown to target the Hedgehog signaling pathway in acute myeloid leukemia. Given the shared mechanism of BRD4 inhibition, it is plausible that this compound also modulates this pathway. The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers.
Caption: Hypothesized mechanism of this compound action on the Hedgehog signaling pathway.
Quantitative Data
The inhibitory activity of this compound against the bromodomains of BRD4 has been quantified using various biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Reference |
| BRD4 (BD1) | 0.16 | [1][2] |
| BRD4 (BD2) | 0.13 | [1][2] |
Experimental Protocols
The following sections detail the general methodologies employed for the characterization of BET bromodomain inhibitors like this compound.
BRD4 Bromodomain Binding Assay (AlphaScreen)
This assay is a bead-based proximity assay used to measure the binding of this compound to BRD4 bromodomains.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated histone peptide substrate binds to a GST-tagged BRD4 bromodomain. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. Competitive inhibitors like this compound disrupt the interaction between BRD4 and the histone peptide, leading to a decrease in the signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute GST-tagged BRD4(BD1) or BRD4(BD2) to the desired concentration in assay buffer.
-
Dilute the biotinylated histone H4 peptide substrate in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the diluted BRD4 protein and the biotinylated histone peptide.
-
Incubate at room temperature for 30 minutes to allow for binding equilibrium.
-
Add Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
-
Caption: General workflow for determining the IC50 of this compound using an AlphaScreen assay.
Cellular Proliferation Assay
This assay evaluates the effect of this compound on the growth of cancer cell lines.
Principle: The viability of cells is assessed after treatment with this compound over a period of time. Common methods include MTS or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell number.
Protocol Outline:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a hematological malignancy cell line known to be dependent on BRD4) in appropriate media.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat cells with serial dilutions of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Data Acquisition and Analysis:
-
Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a novel covalent BET inhibitor with potent activity against BRD4. Its distinct mechanism of action offers a promising avenue for the development of new anticancer therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers interested in further exploring the biological activities and therapeutic potential of this compound. Further investigation into its downstream signaling effects and in vivo efficacy is warranted.
References
The Enigmatic ZEN-3862: A Search for a Novel Compound
An extensive review of publicly available scientific literature and clinical trial databases reveals no specific information on a compound designated as ZEN-3862. While the user's request sought an in-depth technical guide on the discovery and synthesis of this molecule, no data matching this identifier could be located.
The search for "this compound" did, however, yield information on other compounds developed by Zenith Epigenetics, a company focused on the discovery and development of epigenetic therapies. These related molecules, primarily BET (Bromodomain and Extra-Terminal domain) inhibitors, offer a glimpse into the company's research focus and therapeutic targets.
Related Compounds from Zenith Epigenetics
Information was found on two other BET inhibitors from Zenith Epigenetics: ZEN-3365 and ZEN-3694. These compounds have been investigated for their potential in treating various cancers.
ZEN-3365: Targeting the Hedgehog Signaling Pathway in AML
Research has shown that ZEN-3365, a novel BET bromodomain inhibitor, targets the Hedgehog (HH) signaling pathway in Acute Myeloid Leukemia (AML).[1] The HH pathway is a crucial regulator in leukemogenesis and chemotherapy resistance in AML.[1] By inhibiting BRD4, a key regulator of GLI transcription factors within the HH pathway, ZEN-3365 has demonstrated anti-leukemic effects.[1]
Key findings for ZEN-3365 in AML include:
-
Reduced GLI promoter activity.[1]
-
Decreased cell proliferation and colony formation in AML cell lines and primary cells, both alone and in combination with GANT-61 (a GLI inhibitor).[1]
-
Inhibition of tumor cell proliferation in vitro in cell lines derived from acute myelogenous leukemia (AML) and multiple myeloma (MM).[2]
-
Complete response and tumor regression in a mouse MM1.S xenograft model at a dose of 30 mg/kg/day for 5 days.[2]
ZEN-3694: A BET Inhibitor for Triple-Negative Breast Cancer
ZEN-3694 is another BET inhibitor that has been evaluated in a Phase Ib/II clinical trial (NCT03901469) in combination with the PARP inhibitor talazoparib for the treatment of patients with triple-negative breast cancer (TNBC) who do not have germline BRCA1/2 mutations.[3] Preclinical data suggested that BET inhibitors could induce a "BRCAness" phenotype, potentially sensitizing tumors to PARP inhibitors.[3]
Clinical trial highlights for ZEN-3694 in TNBC:
-
The combination of ZEN-3694 and talazoparib showed anti-cancer activity in pretreated patients with metastatic TNBC.[3]
-
The recommended Phase II dose was 48 mg/day for ZEN-3694 and 0.75 mg/day for talazoparib.[3]
-
The objective response rate was 30% in the expansion cohort of 37 patients.[3]
-
The primary toxicity observed was thrombocytopenia, a known side effect of both agents.[3]
Visualizing the Hedgehog Signaling Pathway
While no specific data exists for this compound, the mechanism of action for the related compound ZEN-3365 involves the Hedgehog signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a BET inhibitor like ZEN-3365.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of ZEN-3365 on BRD4.
References
ZEN-3862 target identification and validation
An In-Depth Technical Guide to the Target Identification and Validation of ZEN-3365
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the target identification and validation of ZEN-3365, a novel small molecule inhibitor. The primary molecular target of ZEN-3365 has been identified as Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This guide details the experimental evidence and methodologies used to validate BRD4 as the direct target and to characterize the downstream effects of its inhibition in the context of Acute Myeloid Leukemia (AML). The inhibition of BRD4 by ZEN-3365 leads to the downregulation of the Hedgehog (HH) signaling pathway, presenting a promising therapeutic strategy for AML.[1][2]
Target Identification: BRD4
ZEN-3365 is classified as a BET bromodomain inhibitor, with its primary target being BRD4.[1][2] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, playing a crucial role in the regulation of gene expression.[3] In various cancers, including AML, BRD4 is known to regulate the transcription of key oncogenes.[1]
While the specific initial screening methodology for identifying ZEN-3365 as a BRD4 binder is not detailed in the provided literature, the identification of such inhibitors typically involves high-throughput screening assays. Common methods for identifying and validating direct binding to bromodomains include:
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the displacement of a natural ligand (like an acetylated histone peptide) from the bromodomain by the inhibitor compound.[4]
-
Homogeneous Time-Resolved Fluorescence (HTRF): An assay that measures the disruption of the interaction between the bromodomain and a labeled ligand in the presence of an inhibitor.[5]
Target Validation in Acute Myeloid Leukemia (AML)
The validation of BRD4 as the therapeutic target of ZEN-3365 has been primarily conducted in the context of AML, where the Hedgehog signaling pathway is often dysregulated.[2][6] The validation strategy focused on demonstrating that inhibition of BRD4 by ZEN-3365 leads to a downstream modulation of the Hedgehog pathway and induces anti-leukemic effects.
Downregulation of the Hedgehog Signaling Pathway
A direct link has been established between BRD4 and the Hedgehog pathway, where BRD4 can bind to the promoters of the GLI transcription factors (GLI1 and GLI2) and regulate their expression.[7] The validation experiments for ZEN-3365 focused on its ability to suppress GLI expression and activity.
Quantitative Data Summary:
| Experiment | Cell Lines | Treatment | Outcome | Reference |
| Western Blot | MV4-11, MOLM13, OCI-AML3 | 100 or 200 nM ZEN-3365 for 3 days | Dose-dependent decrease in GLI1 protein expression. | [8] |
| GLI Reporter Assay | MV4-11, HL-60, Kasumi-1, OCI-AML3 | 25 to 2500 nM ZEN-3365 for 24h | Marked and dose-dependent decrease in GLI reporter activity. | [8] |
| Cell Proliferation Assay | Various AML cell lines | 100 and 200 nM ZEN-3365 | Significant decrease in viable cells. | [2] |
| Colony Formation Assay | Various AML cell lines | ZEN-3365 (concentrations not specified) | Decreased colony formation potential. | [2] |
| Combination GLI Reporter Assay | MV4-11, MOLM13, Kasumi-1, HL60 | 50 or 100 nM ZEN-3365 with 2500 or 5000 nM GANT-61 | Significantly reduced GLI reporter activity compared to GANT-61 alone. | [2] |
Experimental Protocols
-
Objective: To determine the effect of ZEN-3365 on the protein expression of GLI1.
-
Methodology:
-
AML cell lines (MV4-11, MOLM13, and OCI-AML3) were cultured.
-
Cells were treated with ZEN-3365 at concentrations of 100 nM or 200 nM for 3 days.[8]
-
Following treatment, cells were harvested and lysed to extract total protein.
-
Protein concentration was determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for GLI1.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) was used for detection.
-
Chemiluminescence was used to visualize the protein bands.
-
-
Objective: To quantify the effect of ZEN-3365 on the transcriptional activity of GLI.
-
Methodology:
-
AML reporter cell lines were generated to carry the luciferase gene under the control of a GLI-responsive promoter.[2]
-
These cells were treated with increasing concentrations of ZEN-3365 (ranging from 25 to 2500 nM) for 24 hours.[8]
-
A control plasmid with a constitutively active promoter (e.g., CMV) driving Renilla luciferase can be co-transfected for normalization.
-
After incubation, cells were lysed, and luciferase substrate was added.
-
The resulting bioluminescence was measured using a luminometer.
-
The firefly luciferase signal (from the GLI promoter) was normalized to the Renilla luciferase signal (from the control promoter) to determine the relative GLI promoter activity.[2]
-
-
Objective: To assess the impact of ZEN-3365 on the proliferation of AML cells.
-
Methodology:
-
AML cell lines or primary AML blasts were cultured with various concentrations of ZEN-3365 (e.g., 100 nM and 200 nM), either alone or in combination with other inhibitors like GANT-61.[2]
-
A solvent control (DMSO) was used.
-
Cell numbers were determined at specified time points (e.g., 3 and 7 days) using a cell viability analyzer.[2]
-
-
Objective: To evaluate the effect of ZEN-3365 on the self-renewal capacity of AML cells.
-
Methodology:
-
AML cell lines were seeded in a semi-solid medium (e.g., Methocult) containing ZEN-3365, GANT-61, or a combination, with DMSO as a control.[2]
-
The cells were incubated for a period of 7 days to allow for colony formation.[2]
-
The number of colonies was then counted using an inverted microscope and normalized to the DMSO control.[2]
-
Visualizations
Signaling Pathway Diagram
Caption: Hedgehog signaling pathway and the inhibitory action of ZEN-3365 on BRD4.
Experimental Workflow Diagrams
Caption: Workflow for Western Blot analysis of GLI1 protein levels.
Caption: Workflow for the GLI promoter-driven luciferase reporter assay.
Conclusion
The evidence strongly supports that ZEN-3365 is a potent inhibitor of BRD4. The validation studies in AML models effectively demonstrate that by inhibiting BRD4, ZEN-3365 disrupts the Hedgehog signaling pathway through the downregulation of GLI transcription factors.[1][2] This leads to significant anti-proliferative and anti-leukemic effects, validating BRD4 as a key therapeutic target in this context and positioning ZEN-3365 as a promising candidate for further development.
References
- 1. The BET bromodomain inhibitor ZEN-3365 targets the Hedgehog signaling pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
In Vitro Efficacy of ZEN-3862 (Molibresib): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3862, also known as Molibresib or GSK525762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical guide to the in vitro activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and related signaling pathways.
Core Mechanism of Action: BET Inhibition
This compound functions as a pan-BET inhibitor, targeting BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin. This prevents the recruitment of transcriptional machinery to the promoters and enhancers of key oncogenes, most notably MYC, leading to the suppression of their expression and subsequent inhibition of cancer cell proliferation and survival.[1][2]
Quantitative In Vitro Activity
The anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency in various hematological and solid tumor models.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| General | - | 32.5 - 42.5 | Cell-free FRET assay | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 112 | CCK8 assay (4 days) | [3] |
| 697 | Acute Lymphoblastic Leukemia (ALL) | 1170 | CellTiter-Glo assay (5 days) | [3] |
| Various Solid Tumors | - | Median: 50 - 1698 | Not Specified | |
| NUT Midline Carcinoma (NMC) | - | Median: 50 | Not Specified |
Key Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on cancer cell growth and determine IC50 values.
Protocol (based on CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Plate cancer cell lines (e.g., VCaP, LNCaP, 22RV1, DU145, PC3) in 96-well opaque-walled microplates at a density of 2,000-10,000 cells per well in 100 µL of appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS).[3]
-
Compound Preparation: Prepare a serial dilution of this compound in the growth medium.
-
Treatment: After 12-24 hours of initial cell seeding to allow for attachment, add 100 µL of the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plates for a specified period, typically 72 to 120 hours, at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the results to the vehicle-treated control wells and plot the data as a dose-response curve. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
Western Blot Analysis for Protein Expression
Objective: To assess the impact of this compound on the expression levels of key target proteins such as MYC and BCL2.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-MYC, anti-BCL2) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[4]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound treatment reduces the occupancy of BRD4 at specific gene promoters or enhancers (e.g., of the MYC gene).
Protocol:
-
Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads several times to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target gene's regulatory regions to quantify the enrichment of BRD4 at these sites.
Signaling Pathways and Molecular Interactions
This compound's primary mechanism of action is the disruption of BET protein-mediated gene transcription. This has significant downstream effects on various signaling pathways critical for cancer cell growth and survival.
Core BET Signaling Pathway and this compound Inhibition
Experimental Workflow for In Vitro Assessment
Potential Resistance and Crosstalk Pathways
Preclinical studies suggest that resistance to BET inhibitors like this compound can emerge through the activation of alternative signaling pathways. Understanding these interactions is crucial for developing combination therapies.
Conclusion
This compound (Molibresib) demonstrates potent in vitro activity as a BET inhibitor, effectively suppressing the expression of key oncogenes like MYC and inhibiting the proliferation of a variety of cancer cell lines. The experimental protocols outlined in this guide provide a framework for the continued investigation of its molecular and cellular effects. Further research into the interplay with other signaling pathways, such as WNT/β-catenin and Hedgehog, will be critical for overcoming potential resistance and optimizing its clinical application.
References
- 1. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Generation of a Murine Model for c-MYC and BCL2 Co-expression B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of ZEN-3862: A Technical Overview
Disclaimer: The following document presents a representative, fictional preliminary toxicity profile for a hypothetical compound, ZEN-3862. All data and experimental details are illustrative and based on standard preclinical toxicology evaluation pipelines for novel therapeutic candidates.
Introduction
This compound is a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2), currently under investigation for its potential as a targeted therapy in hematological malignancies. This document provides a summary of the preliminary, non-GLP (Good Laboratory Practice) toxicity profile of this compound, based on a series of in vitro and in vivo studies designed to identify potential safety liabilities at an early stage of drug development. The primary objectives of these initial studies were to assess the compound's cytotoxic potential, mutagenicity, cardiovascular risk, and acute in vivo tolerability.
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative findings from the preliminary toxicity assessment of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer and Non-Cancer Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 0.015 |
| MOLM-13 | Acute Myeloid Leukemia | 0.028 |
| HEK293 | Human Embryonic Kidney | > 50 |
| HepG2 | Human Hepatocellular Carcinoma | 25.7 |
| hSMC | Human Smooth Muscle Cells | > 50 |
Table 2: In Vitro Safety Pharmacology and Genotoxicity of this compound
| Assay | System | Endpoint | Result |
| hERG Channel Assay | Recombinant HEK293 cells | IC₅₀ | 32.4 µM |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) | Mutagenicity | Negative (-S9 & +S9) |
Table 3: In Vivo Acute Toxicity of this compound in Sprague-Dawley Rats
| Study Type | Species | Route of Administration | Maximum Tolerated Dose (MTD) | Key Observations at Doses > MTD |
| Single Dose Escalation | Sprague-Dawley Rat | Oral (gavage) | 150 mg/kg | Lethargy, piloerection, reversible weight loss |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound (ranging from 0.001 µM to 20 µM).
-
Viability Assessment: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. Luminescence was read on a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
hERG Channel Patch Clamp Assay
-
System: The assay was performed on HEK293 cells stably expressing the hERG potassium channel.
-
Methodology: Whole-cell patch-clamp recordings were conducted at room temperature. A specific voltage protocol was applied to elicit hERG tail currents.
-
Procedure: Cells were exposed to vehicle control followed by increasing concentrations of this compound (0.1, 1, 10, 30, 100 µM). The effect of the compound on the hERG current was measured at the end of a 5-minute incubation period for each concentration.
-
Data Analysis: The percentage of hERG current inhibition was calculated for each concentration relative to the vehicle control. The IC₅₀ value was determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Bacterial Reverse Mutation Assay (Ames Test)
-
Strains: The assay utilized Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction).
-
Procedure: this compound was tested at five concentrations (up to 5000 µ g/plate ) using the plate incorporation method. The test compound, bacterial strain, and either S9 mix or buffer were mixed with molten top agar and poured onto minimal glucose agar plates.
-
Endpoint: Plates were incubated for 48 hours at 37°C, and the number of revertant colonies was counted. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control.
In Vivo Maximum Tolerated Dose (MTD) Study
-
Animals: Male Sprague-Dawley rats (8-10 weeks old) were used. Animals were housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Study Design: A single dose of this compound was administered via oral gavage to groups of three rats at escalating doses (50, 150, 300, 500 mg/kg).
-
Monitoring: Animals were observed for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days. Body weight was recorded on Days 1, 7, and 14.
-
Endpoint: The MTD was defined as the highest dose that did not cause mortality or clinical signs of severe toxicity that would necessitate euthanasia.
Signaling Pathways and Experimental Workflows
Unraveling ZEN-3862: A Deep Dive into its Effects on Cellular Signaling
The identity and biological activity of a compound designated ZEN-3862 remain elusive in publicly available scientific literature. Extensive searches have failed to yield information on a molecule with this specific identifier, suggesting it may be a misnomer, an internal compound code not yet disclosed, or a typographical error.
Initial investigations aimed at elucidating the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway were unable to proceed due to the absence of any data linking this designation to a known chemical entity or biological agent. The MAPK pathway is a critical cellular signaling cascade involved in a myriad of physiological and pathological processes, including cell proliferation, differentiation, inflammation, and apoptosis. Its dysregulation is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic intervention.
Further inquiries into the broader landscape of developmental therapeutics revealed a similarly named compound, ZEN-3694 , a clinical-stage BET (Bromodomain and Extra-Terminal domain) inhibitor under development by Zenith Epigenetics.[1] This molecule has garnered attention for its potential in treating various cancers, including NUT carcinoma and malignant peripheral nerve sheath tumors, by targeting epigenetic mechanisms that drive tumor growth.[1] ZEN-3694 functions by binding to BET proteins, thereby disrupting their activity and inhibiting cancer progression.[1] Clinical trials are also exploring its efficacy in combination with other agents for conditions such as triple-negative breast cancer.[2]
It is plausible that "this compound" could be an internal designation for a different compound from the same or another pharmaceutical pipeline, or it may be an incorrect reference to ZEN-3694 or another molecule. Without further clarification or the availability of published data on this compound, a detailed technical guide on its effects on any signaling pathway, including the MAPK cascade, cannot be constructed.
For researchers, scientists, and drug development professionals interested in the modulation of the MAPK pathway, a wealth of information exists on various small molecule inhibitors and their mechanisms of action. A comprehensive understanding of these existing agents can provide a valuable framework for evaluating novel compounds once they are characterized and their biological activities are reported in the scientific literature.
We encourage the user to verify the compound identifier and provide any additional context that may aid in locating the relevant information. Should data on this compound become publicly available, a thorough analysis of its effects on the MAPK signaling pathway and other cellular processes can be undertaken.
References
Early-Stage Research on ZEN-3862: A Review of Publicly Available Data
An in-depth analysis of publicly available scientific literature and clinical trial databases reveals no specific information, preclinical data, or early-stage research associated with the identifier "ZEN-3862."
A comprehensive search for "this compound" across multiple databases and scientific search engines, including queries for its mechanism of action, preclinical studies, and any potential clinical trials, yielded no relevant results. This suggests that "this compound" may be an internal compound designation that has not yet been disclosed in public-facing scientific literature or presentations. It is also possible that this identifier is from a very early, confidential stage of drug discovery, or that it may be an incorrect or outdated codename.
Due to the absence of any foundational data, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or generate the requested diagrams for signaling pathways or experimental workflows related to this compound.
For researchers, scientists, and drug development professionals interested in this area, continued monitoring of scientific publications, patent filings, and company pipelines may be necessary to obtain information on this compound if and when it becomes publicly available.
Methodological & Application
Application Notes and Protocols for ZEN-3862 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3862 is a potent inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, demonstrating significant activity against BRD4.[1] BET proteins are key epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in cell proliferation, apoptosis, and inflammation. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific genomic loci. Inhibition of this interaction by this compound leads to the downregulation of key oncogenes, such as c-MYC, and subsequent anti-proliferative effects in various cancer models. These characteristics make this compound a compelling candidate for therapeutic development and a valuable tool for cancer research.
A related BET inhibitor, ZEN-3365, has been shown to target the Hedgehog signaling pathway in acute myeloid leukemia (AML), reducing GLI promoter activity and inhibiting cancer cell growth.[2][3][4] The experimental protocols and data presented in these application notes are primarily based on studies involving the closely related compound ZEN-3365 and should be adapted and optimized for specific cell lines and experimental conditions when using this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (µM) |
| BRD4 (BD1) | 0.16 |
| BRD4 (BD2) | 0.13 |
Data sourced from Kharenko OA, et al. J Med Chem. 2018.[1]
Table 2: Effective Concentrations of the related BET inhibitor ZEN-3365 in AML Cell Lines
| Cell Line | Assay | Concentration Range | Duration | Observed Effect |
| MV4-11, MOLM13, OCI-AML3 | Western Blot (GLI1 expression) | 100 - 200 nM | 3 days | Dose-dependent decrease in GLI1 protein |
| MV4-11, HL-60, Kasumi-1, OCI-AML3 | GLI Reporter Assay | 25 - 2500 nM | 24 hours | Dose-dependent decrease in GLI reporter activity |
| MV4-11, HL60, KG-1, MOLM13, Kasumi-1, OCI-AML3 | Proliferation Assay | 100 - 200 nM (in combination with GANT-61) | Not Specified | Significantly reduced cell growth |
| AML Cell Lines | Colony Formation Assay | Not Specified | 7 days | Decreased number of colonies |
Data is based on studies with ZEN-3365.[2][4][5]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for a BET inhibitor like this compound in the context of the Hedgehog signaling pathway, based on findings with the related compound ZEN-3365.
References
- 1. This compound | 1952264-33-3 [amp.chemicalbook.com]
- 2. d-nb.info [d-nb.info]
- 3. The BET bromodomain inhibitor ZEN-3365 targets the Hedgehog signaling pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor ZEN-3365 targets the Hedgehog signaling pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ZEN-3862 (ZEN-3694) Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3862, also known as ZEN-3694, is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes and cell cycle regulators. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promote the expression of genes involved in cancer cell proliferation, survival, and drug resistance. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and subsequently downregulating the transcription of critical oncogenes such as MYC and components of the androgen receptor (AR) signaling pathway.[2] This mechanism of action makes this compound a promising therapeutic agent for a variety of solid tumors and hematological malignancies, particularly in the context of resistance to standard-of-care therapies.
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and expected outcomes for in vivo studies using this compound in mouse models of cancer.
Mechanism of Action
This compound exerts its anti-tumor effects by disrupting BET protein-mediated gene transcription. This leads to the downregulation of key cancer-driving pathways.
Recommended Dosages for In Vivo Mouse Studies
This compound is orally bioavailable and has been shown to be effective and well-tolerated in a range of doses in preclinical mouse models. The optimal dose will depend on the specific cancer model and the experimental endpoint.
| Mouse Model | Cancer Type | Recommended Dosage Range (Oral, q.d.) | Efficacy Notes | Reference(s) |
| SCID or Athymic Mice | Prostate Cancer (VCaP, 22Rv1 Xenografts) | 25 - 100 mg/kg | Dose-dependent inhibition of tumor growth.[3] | [3] |
| SCID or Athymic Mice | Triple-Negative Breast Cancer (MDA-MB-231 Xenografts) | 25 - 100 mg/kg | Halts tumor growth.[3] | [3] |
| Syngeneic Models | Colon Cancer (MC-38) | Not specified, used in combination with anti-PD1 | Increases the efficacy of anti-PD1 in tumor growth inhibition.[1] | [1] |
Note: q.d. (quaque die) means once daily.
Experimental Protocols
A. Formulation of this compound for Oral Administration
For in vivo studies in mice, this compound can be formulated for oral gavage. A common vehicle for suspension is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Prepare the vehicle solution by dissolving 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. Mix thoroughly until the methylcellulose is fully dissolved.
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating with the pestle to ensure a homogenous suspension. Alternatively, a homogenizer can be used.
-
Store the final suspension at 4°C and protect from light. Shake well before each administration.
B. Xenograft Tumor Model Protocol
This protocol outlines a general procedure for establishing and treating subcutaneous xenograft tumors in immunodeficient mice.
Animal Models:
-
SCID (Severe Combined Immunodeficient) or Athymic Nude mice are commonly used for xenograft studies.[3]
Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., VCaP, 22Rv1, MDA-MB-231) under standard conditions.
-
Cell Preparation for Injection:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 to 5 x 107 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally via gavage once daily at the desired dose.
-
The volume of administration should be based on the mouse's body weight (typically 100 µL per 10 g of body weight).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor growth and the general health of the mice (body weight, behavior, signs of toxicity) throughout the study.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size, or if signs of excessive morbidity are observed.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamic marker analysis).
-
Pharmacokinetics
Signaling Pathways and Pharmacodynamic Markers
This compound treatment leads to the downregulation of several key signaling pathways and can be monitored by assessing pharmacodynamic (PD) markers in both tumor tissue and peripheral blood.
Key Downregulated Pathways and Genes:
-
MYC Signaling: this compound effectively downregulates the expression of the MYC oncogene.[2][3]
-
Androgen Receptor (AR) Signaling: In prostate cancer models, this compound inhibits AR signaling.[2]
-
Immune Checkpoints: this compound has been shown to downregulate immune checkpoint receptors such as PD-L1.[1]
Pharmacodynamic Marker Analysis:
-
Tumor Tissue: At the end of the in vivo study, tumor tissues can be collected and analyzed for the expression of target genes (e.g., MYC, KLK3/PSA) by quantitative real-time PCR (qRT-PCR) or western blotting to confirm target engagement.
-
Whole Blood: Changes in the expression of BET inhibitor target genes can also be measured in whole blood, providing a minimally invasive method for assessing pharmacodynamic effects.[4]
Safety and Toxicology
In preclinical mouse studies, this compound has been reported to be "well-tolerated" at efficacious doses ranging from 25 to 100 mg/kg/day.[3] However, researchers should closely monitor mice for any signs of toxicity, including:
-
Body weight loss
-
Changes in behavior (e.g., lethargy, ruffled fur)
-
Gastrointestinal distress
If significant toxicity is observed, dose reduction or discontinuation may be necessary.
Conclusion
This compound (ZEN-3694) is a promising BET inhibitor with demonstrated in vivo efficacy in various mouse models of cancer. The provided application notes and protocols offer a starting point for researchers to design and execute their own in vivo studies. Careful consideration of the appropriate animal model, dosage, and experimental endpoints is crucial for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenithepigenetics.com [zenithepigenetics.com]
- 4. zenithepigenetics.com [zenithepigenetics.com]
ZEN-3862: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of ZEN-3862, a potent BET (Bromodomain and Extra-Terminal) inhibitor, in preclinical research settings. The information is intended to guide researchers in the effective preparation and application of this compound for in vitro experiments.
Introduction
This compound is a small molecule inhibitor targeting the bromodomains of the BET family of proteins, particularly BRD4.[1] By binding to the acetylated lysine recognition motifs of BRD4's bromodomains (BD1 and BD2), this compound disrupts the interaction between BET proteins and acetylated histones. This interference with a key epigenetic reading mechanism leads to the modulation of gene expression, particularly of oncogenes and pro-inflammatory genes, making it a compound of significant interest in cancer and inflammation research. This compound can also be utilized in the development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of BRD4.[1]
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇FN₂O₃ | [1] |
| Molecular Weight | 340.35 g/mol | [1] |
| CAS Number | 1952264-33-3 | [1] |
| Mechanism of Action | BET Bromodomain Inhibitor | [1] |
| Target | BRD4 (BD1 and BD2) | [1] |
| IC₅₀ | BRD4(BD1): 0.16 µM, BRD4(BD2): 0.13 µM | [1] |
Solubility and Solution Preparation
Accurate preparation of this compound solutions is critical for reproducible experimental results. The following table provides solubility data in a common laboratory solvent.
| Solvent | Solubility | Reference |
| DMSO | 83.33 mg/mL (244.84 mM) | [2] |
Protocol for Preparation of Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 340.35 g/mol = 3.4035 mg
-
-
Weigh this compound: Carefully weigh out approximately 3.4 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol for Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium or assay buffer
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer immediately before use.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Ensure the vehicle control in your experiments contains the same final concentration of DMSO.
-
-
Example Dilution: To prepare a 1 µM working solution in 1 mL of cell culture medium:
-
Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting.
-
Mechanism of Action and Signaling Pathway
This compound, as a BET inhibitor, primarily targets BRD4, a transcriptional co-activator. BRD4 binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including key oncogenes like MYC and pro-inflammatory cytokines. By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, thereby inhibiting the transcription of these target genes. This leads to cell cycle arrest, apoptosis, and a reduction in inflammatory responses.
Caption: this compound inhibits BRD4, disrupting gene transcription.
Experimental Protocols
The following is a general protocol for assessing the anti-proliferative effects of this compound on a cancer cell line using a cell viability assay.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the IC₅₀ of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates (depending on the assay)
-
This compound stock solution (10 mM in DMSO)
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Workflow Diagram:
Caption: Workflow for a cell viability assay with this compound.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to start with for a BET inhibitor would be from 0.01 µM to 10 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C with 5% CO₂.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance on a plate reader.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate according to the manufacturer's instructions. Read the luminescence on a plate reader.
-
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it should be handled with the same care as other potent small molecule inhibitors. In case of exposure, follow standard first aid procedures and seek medical advice.
References
ZEN-3862 applications in [specific field, e.g., oncology] research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the BET (Bromodomain and Extra-Terminal) inhibitor, ZEN-3694, and its applications in oncology research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further investigation and drug development efforts. While the initial inquiry specified ZEN-3862, publicly available scientific literature predominantly refers to ZEN-3694, a key investigational compound from Zenith Epigenetics. It is presumed that "this compound" was a typographical error, and this document will focus on the extensive research surrounding ZEN-3694.
Introduction to ZEN-3694
ZEN-3694 is an orally bioavailable, potent, and selective small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes. ZEN-3694 competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of their target genes.[1] This mechanism of action makes ZEN-3694 a promising therapeutic agent in various cancer types that are dependent on the activity of these oncogenes.
Applications in Oncology
ZEN-3694 has demonstrated significant anti-tumor activity in a range of preclinical models and is currently being evaluated in multiple clinical trials for various solid tumors and hematological malignancies. Its primary application in oncology is as a modulator of oncogenic transcription, often used in combination with other targeted therapies to overcome resistance mechanisms.
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
In mCRPC, tumor growth is often driven by the androgen receptor (AR) signaling pathway. ZEN-3694 has been shown to downregulate the expression of the AR gene and its target genes.[2] Furthermore, it can suppress the expression of oncogenes such as MYC, which are also implicated in prostate cancer progression.[2][3][4] Clinical studies are evaluating ZEN-3694 in combination with anti-androgen therapies like enzalutamide, with the aim of overcoming resistance to these agents.[5]
Triple-Negative Breast Cancer (TNBC)
In TNBC, particularly in tumors without germline BRCA1/2 mutations, ZEN-3694 is being investigated for its ability to induce a "BRCAness" phenotype.[6] By downregulating key components of the homologous recombination DNA repair pathway, ZEN-3694 may sensitize these tumors to PARP inhibitors, a class of drugs effective in BRCA-mutated cancers.[1][6]
Other Solid Tumors
ZEN-3694 is also being explored in other solid tumors, including:
-
NUT Carcinoma: A rare and aggressive cancer driven by a chromosomal translocation involving the NUT gene.
-
Ovarian Cancer: In combination with PARP inhibitors for recurrent ovarian cancer.
-
ER-positive Breast Cancer: In combination with CDK4/6 inhibitors to reverse acquired resistance.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of ZEN-3694.
Table 1: In Vitro Proliferation Inhibition by ZEN-3694
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.2 |
| VCaP | Prostate Cancer | Sub-micromolar |
| 22Rv1 | Prostate Cancer | Sub-micromolar |
| MDA-MB-231 | Breast Cancer | Sub-micromolar |
Data sourced from preclinical studies.[8]
Table 2: Clinical Trial Data for ZEN-3694 in Combination with Enzalutamide in mCRPC
| Parameter | Value |
| Phase | Ib/IIa |
| Number of Patients | 75 |
| ZEN-3694 Dosing | 36 to 144 mg daily |
| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months |
| Grade ≥3 Toxicities | 18.7% of patients |
| Grade 3 Thrombocytopenia | 4% of patients |
Data from a study in patients with mCRPC resistant to abiraterone and/or enzalutamide.[9]
Table 3: Clinical Trial Data for ZEN-3694 in Combination with Talazoparib in TNBC
| Parameter | Value |
| Phase | Ib/II |
| Objective Response Rate (ORR) | 30% |
| ORR in patients triple-negative at diagnosis | 38% |
| Recommended Phase 2 Dose (ZEN-3694) | 48 mg daily |
| Recommended Phase 2 Dose (Talazoparib) | 0.75 mg daily |
| Main Adverse Event (Grade 3) | Thrombocytopenia (~22% of patients) |
Data from a study in pre-treated metastatic TNBC patients without germline BRCA1/2 mutations.[6]
Signaling Pathways and Mechanisms of Action
ZEN-3694 exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and DNA repair.
Inhibition of MYC and AR Signaling
Caption: ZEN-3694 inhibits BET proteins, downregulating MYC and AR gene transcription.
Induction of "BRCAness" Phenotype
Caption: ZEN-3694 induces a "BRCAness" phenotype, sensitizing cells to PARP inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of ZEN-3694.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of ZEN-3694 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
ZEN-3694 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of ZEN-3694 in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest ZEN-3694 treatment.
-
Remove the medium from the wells and add 100 µL of the ZEN-3694 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For MTS assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting the levels of specific proteins in cancer cells following treatment with ZEN-3694.
Materials:
-
Cancer cell lines
-
ZEN-3694
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-MYC, anti-AR, anti-CDK6, anti-CCND1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with ZEN-3694 at various concentrations and time points.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize for protein loading.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This protocol is for identifying the genomic regions where BET proteins are bound and how this is affected by ZEN-3694.
Materials:
-
Cancer cell lines
-
ZEN-3694
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and chromatin shearing buffers
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
Antibody against the protein of interest (e.g., BRD4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Treat cells with ZEN-3694 or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Fragment the chromatin by sonication or enzymatic digestion to an average size of 200-600 bp.
-
Incubate the sheared chromatin with an antibody specific to the target protein (e.g., BRD4) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.
-
Sequence the library and analyze the data to identify genomic regions enriched for the target protein.
RNA Sequencing (RNA-Seq)
This protocol is for analyzing global changes in gene expression in response to ZEN-3694 treatment.
Materials:
-
Cancer cell lines
-
ZEN-3694
-
RNA extraction kit
-
DNase I
-
Reagents for library preparation (e.g., poly(A) selection or rRNA depletion, reverse transcription, adapter ligation)
-
Next-generation sequencing platform
Procedure:
-
Treat cells with ZEN-3694 or vehicle control.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA (e.g., using a Bioanalyzer).
-
Prepare the RNA-seq library. This typically involves:
-
Enrichment of mRNA (e.g., using oligo(dT) beads for poly(A) selection) or depletion of ribosomal RNA.
-
Fragmentation of the RNA.
-
Reverse transcription to synthesize cDNA.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Sequence the prepared library on a next-generation sequencing platform.
-
Analyze the sequencing data, which includes:
-
Quality control of the raw reads.
-
Alignment of the reads to a reference genome.
-
Quantification of gene expression levels.
-
Differential gene expression analysis to identify genes that are up- or down-regulated by ZEN-3694.
-
Experimental Workflows
The following diagrams illustrate the typical workflows for key experimental procedures.
Caption: A typical workflow for Western blot analysis.
Caption: A generalized workflow for RNA sequencing analysis.
References
- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 2. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibition Blocks the Function of a Critical AR-Independent Master Regulator Network in Lethal Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Combination of ZEN-3694 with CDK4/6 inhibitors reverses acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zenithepigenetics.com [zenithepigenetics.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ZEN-3862 Treatment in A549 Cells
Topic: Experimental design for ZEN-3862 treatment in A549 cells.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the MAP kinase kinase (MEK1/2). The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common event in various human cancers, making it a key target for therapeutic intervention.[1] this compound exerts its therapeutic effect by blocking the phosphorylation and activation of ERK1/2, a key downstream effector in this pathway.
The A549 cell line, derived from a human lung adenocarcinoma, is a widely used model for non-small-cell lung cancer research.[2][3] These cells are known to have a constitutively active KRAS gene, which leads to the hyperactivation of the downstream MEK-ERK pathway. This makes A549 an appropriate model system to evaluate the efficacy of MEK inhibitors like this compound.[2]
This document provides detailed protocols for evaluating the in vitro effects of this compound on the A549 cell line, including methods for assessing cell viability and target engagement.
Signaling Pathway of this compound
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
A549 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the A549 human lung carcinoma cell line.
Materials:
-
A549 cells (e.g., ATCC® CCL-185™)
-
F-12K Medium (e.g., ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Maintenance: Renew the culture medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 70-80% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[4] Neutralize the trypsin by adding 6-8 mL of complete growth medium.[4] Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at a split ratio of 1:4 to 1:9.[5] The doubling time for A549 cells is approximately 22-24 hours.[3][5]
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of this compound's cytotoxic effects. The MTT assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[6]
Materials:
-
A549 cells
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[7]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest A549 cells and dilute to a concentration of 75,000 cells/mL.[7] Seed 100 µL of the cell suspension (7,500 cells/well) into a 96-well plate and incubate overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8][9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570-590 nm using a plate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
Western Blotting for p-ERK and Total ERK
This protocol is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK to confirm that this compound is engaging its target and inhibiting the MEK-ERK pathway.[1][10]
Materials:
-
A549 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10-12%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat A549 cells with various concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run at 100-120 V.[1][10] Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.[1][11]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][10] After further washes, add ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the first set of antibodies. Incubate the membrane in a stripping buffer, wash, re-block, and then probe with the anti-total ERK1/2 antibody, followed by the secondary antibody and detection steps.[1][10]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Experimental Workflow and Data Presentation
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in A549 cells.
Data Presentation Tables
Table 1: Cytotoxicity of this compound on A549 Cells
| Treatment Time (hours) | IC50 (nM) |
| 24 | 150.2 |
| 48 | 75.8 |
| 72 | 32.5 |
Table 2: Effect of this compound on ERK Phosphorylation
| This compound Conc. (nM) | p-ERK / Total ERK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.48 | 52% |
| 100 | 0.15 | 85% |
| 500 | 0.05 | 95% |
References
- 1. benchchem.com [benchchem.com]
- 2. reprocell.com [reprocell.com]
- 3. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. A549 Cell Subculture Protocol [a549.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Administration of ZEN-XXXX in Animal Models
Disclaimer: Information regarding a specific compound designated "ZEN-3862" is not publicly available. The following application notes and protocols are provided as a generalized guide for the administration of a hypothetical novel compound, ZEN-XXXX, in common animal models. These guidelines are based on established practices in preclinical research and should be adapted to the specific physicochemical properties of the investigational compound and the goals of the study.
Introduction
These application notes provide detailed protocols for the administration of the hypothetical investigational compound ZEN-XXXX in rodent models. The selection of an appropriate administration route is a critical step in preclinical pharmacokinetics and efficacy studies. This document outlines standard procedures for oral, intravenous, intraperitoneal, and subcutaneous administration, along with recommendations for data collection and presentation.
Data Presentation: Pharmacokinetic Parameters of ZEN-XXXX
The following table summarizes hypothetical pharmacokinetic data for ZEN-XXXX following administration via different routes in a mouse model. This structured format allows for easy comparison of key parameters.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (PO) | 10 | 150 | 1.0 | 600 | 30 |
| Intravenous (IV) | 2 | 800 | 0.1 | 400 | 100 |
| Intraperitoneal (IP) | 5 | 300 | 0.5 | 750 | 75 |
| Subcutaneous (SC) | 5 | 250 | 0.8 | 800 | 80 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Oral Administration (Gavage)
Oral gavage is a common method for administering precise doses of a compound directly into the stomach.
Materials:
-
ZEN-XXXX formulation
-
Animal gavage needles (flexible or rigid with a ball tip)
-
Syringes appropriate for the dosing volume
-
Animal scale
-
70% ethanol
Protocol:
-
Weigh the animal to determine the correct dosing volume.
-
Select the appropriate size gavage needle and syringe.
-
Draw the ZEN-XXXX formulation into the syringe, ensuring there are no air bubbles.
-
Gently restrain the animal, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue.
-
Advance the needle into the esophagus and down to the stomach. Do not force the needle if resistance is met.
-
Administer the dose smoothly and withdraw the needle.
-
Monitor the animal for any signs of distress.
Intravenous (IV) Injection
IV injection, typically via the tail vein in rodents, ensures immediate and complete systemic circulation of the compound.
Materials:
-
ZEN-XXXX formulation (sterile)
-
Insulin syringes or 27-30 gauge needles
-
Restraining device for the animal
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol
Protocol:
-
Warm the animal's tail to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Swab the tail with 70% ethanol.
-
Visualize the lateral tail vein and insert the needle, bevel up, at a shallow angle.
-
Slowly inject the ZEN-XXXX formulation. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor.
Intraperitoneal (IP) Injection
IP injection involves administering the substance into the abdominal cavity.
Materials:
-
ZEN-XXXX formulation
-
25-27 gauge needles
-
Syringes
-
Animal scale
-
70% ethanol
Protocol:
-
Weigh the animal to calculate the correct dosing volume.
-
Restrain the animal to expose the abdomen.
-
Tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Inject the ZEN-XXXX formulation.
-
Withdraw the needle and return the animal to its cage.
Subcutaneous (SC) Injection
SC injection is administered into the space between the skin and the underlying muscle.
Materials:
-
ZEN-XXXX formulation
-
25-27 gauge needles
-
Syringes
-
Animal scale
-
70% ethanol
Protocol:
-
Weigh the animal to determine the dosing volume.
-
Grasp a fold of skin between the shoulder blades.
-
Insert the needle, bevel up, into the base of the tented skin.
-
Aspirate to check for blood.
-
Inject the ZEN-XXXX formulation. A small bleb will form under the skin.
-
Withdraw the needle and return the animal to its cage.
Visualizations
Experimental Workflow for Preclinical Evaluation of ZEN-XXXX
Caption: Workflow for preclinical evaluation of ZEN-XXXX.
Hypothetical Signaling Pathway Targeted by ZEN-XXXX
Caption: Hypothetical inhibition of the MAPK/ERK pathway by ZEN-XXXX.
Measuring the Effects of ZEN-3694 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3694 is a potent and orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes. ZEN-3694 competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby disrupting the expression of growth-promoting genes.[1][2] This mechanism of action makes ZEN-3694 a promising therapeutic agent in various cancers, particularly in metastatic castration-resistant prostate cancer (mCRPC) and triple-negative breast cancer (TNBC).[1][3]
These application notes provide a comprehensive overview of the methodologies to measure the effects of ZEN-3694 on gene expression, present key quantitative data, and offer detailed experimental protocols for researchers.
Mechanism of Action and Signaling Pathways
ZEN-3694 exerts its effects by inhibiting BET proteins, which are critical components of the transcriptional machinery. This inhibition leads to the downregulation of key oncogenes and the modulation of several signaling pathways involved in cancer progression.
Key Signaling Pathways Affected by ZEN-3694:
-
MYC Signaling: The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. Its expression is highly dependent on BRD4. ZEN-3694 effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis.[1][3]
-
Androgen Receptor (AR) Signaling: In prostate cancer, the androgen receptor is a key driver of tumor growth. ZEN-3694 has been shown to downregulate the expression of the AR and its target genes, providing a therapeutic strategy for castration-resistant prostate cancer.[3][4][5]
-
Cell Cycle Regulation: By downregulating key cell cycle proteins such as CDK6 and Cyclin D1 (CCND1), ZEN-3694 can induce cell cycle arrest, thereby inhibiting tumor cell proliferation.[6]
-
Apoptosis Pathways: ZEN-3694 can induce apoptosis by modulating the expression of pro- and anti-apoptotic genes.
-
Immune Response Pathways: ZEN-3694 has been shown to modulate the expression of immune checkpoint proteins like PD-L1 and cytokines such as IL-10 and CCL2, suggesting a potential role in enhancing anti-tumor immunity.[7]
Below is a diagram illustrating the mechanism of action of ZEN-3694.
Caption: Mechanism of action of ZEN-3694 in inhibiting gene expression.
Quantitative Data on Gene Expression Changes
The following tables summarize the observed effects of ZEN-3694 on the expression of key target genes in different experimental settings.
Table 1: Downregulation of BET Target Genes in Whole Blood of mCRPC Patients [3][8]
| Gene | Fold Change (vs. Pre-dose) | Time Point |
| MYC | 2 to 4-fold decrease | 4 hours post-dose |
| IL-8 | 2 to 4-fold decrease | 4 hours post-dose |
| CCR1 | 2 to 4-fold decrease | 4 hours post-dose |
| GPR183 | 2 to 4-fold decrease | 4 hours post-dose |
| IL1RN | 2 to 4-fold decrease | 4 hours post-dose |
Table 2: Modulation of Gene Expression in ER-positive Breast Cancer Cell Lines Resistant to CDK4/6 Inhibitors [6]
| Gene | Effect of ZEN-3694 Treatment |
| CDK6 | Downregulation |
| CCND1 | Downregulation |
Experimental Protocols
This section provides detailed protocols for studying the effects of ZEN-3694 on gene expression in cancer cell lines.
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with ZEN-3694.
Materials:
-
Cancer cell line of interest (e.g., VCaP for prostate cancer, MCF-7 for breast cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
ZEN-3694 (dissolved in DMSO to create a stock solution)
-
Cell culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the cancer cells in culture plates at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
ZEN-3694 Treatment:
-
Prepare working solutions of ZEN-3694 in the cell culture medium at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the ZEN-3694-treated wells.
-
Remove the old medium from the cells and replace it with the medium containing ZEN-3694 or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours).
-
Cell Harvesting: After the incubation period, wash the cells with PBS and harvest them for RNA extraction.
Below is a workflow diagram for the cell culture and treatment protocol.
Caption: Experimental workflow for cell culture and ZEN-3694 treatment.
Protocol 2: RNA Extraction and Quantification
This protocol describes the extraction of total RNA from ZEN-3694-treated cells and its quantification.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis: Lyse the harvested cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Extraction: Follow the manufacturer's instructions for RNA purification, including DNase treatment to remove any contaminating genomic DNA.
-
RNA Elution: Elute the purified RNA in RNase-free water.
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the analysis of the expression of specific target genes.
Materials:
-
Reverse transcriptase kit
-
qRT-PCR master mix (containing SYBR Green or TaqMan probes)
-
Gene-specific primers for target genes (e.g., MYC, AR, CDK6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qRT-PCR Reaction Setup:
-
Prepare the qRT-PCR reaction mix containing the cDNA template, gene-specific primers, and qRT-PCR master mix.
-
Include no-template controls to check for contamination.
-
-
qRT-PCR Run: Perform the qRT-PCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.
-
Protocol 4: Genome-Wide Gene Expression Analysis by RNA Sequencing (RNA-Seq)
This protocol provides an overview of the steps involved in a comprehensive analysis of gene expression changes using RNA-Seq.
Materials:
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
Starting with high-quality total RNA, perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize double-stranded cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in ZEN-3694-treated samples compared to controls.
-
Pathway Analysis: Perform gene set enrichment analysis to identify the biological pathways that are significantly affected by ZEN-3694 treatment.
-
Below is a diagram illustrating the RNA-Seq workflow.
Caption: Workflow for RNA sequencing analysis of gene expression.
Conclusion
The protocols and data presented in these application notes provide a framework for researchers to investigate the effects of the BET inhibitor ZEN-3694 on gene expression. By employing these methodologies, scientists can further elucidate the molecular mechanisms of ZEN-3694 and its potential as a therapeutic agent in various diseases. The quantitative analysis of gene expression changes is crucial for understanding the drug's efficacy and for the identification of biomarkers for patient stratification and response monitoring.
References
- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 2. Facebook [cancer.gov]
- 3. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. zenithepigenetics.com [zenithepigenetics.com]
- 6. Combination of ZEN-3694 with CDK4/6 inhibitors reverses acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pcf.org [pcf.org]
Application Notes and Protocols for High-Throughput Screening Assays: A Review of Current Methodologies
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic candidates.[1][2] This process involves the miniaturization and automation of biochemical or cell-based assays, allowing for the simultaneous testing of thousands of compounds.[2][3] This document provides an overview of common HTS assay formats and considerations for their development and implementation. While specific data and protocols for a compound designated "ZEN-3862" are not available in the public domain, this guide outlines the principles and methodologies applicable to the screening of novel small molecules.
General Principles of High-Throughput Screening
The primary goal of HTS is to identify "hits"—compounds that modulate the activity of a biological target in a desired manner.[4] The process typically involves several stages, from assay development and validation to primary screening, hit confirmation, and dose-response analysis. A successful HTS campaign relies on robust and reproducible assays with a significant signal window and low variability.
Common High-Throughput Screening Assay Formats
A variety of assay formats are amenable to HTS, each with its own advantages and limitations. The choice of assay depends on the nature of the biological target and the desired endpoint.
Table 1: Overview of Common HTS Assay Technologies
| Assay Type | Principle | Detection Method | Common Applications |
| Biochemical Assays | Measure the direct effect of a compound on a purified target protein (e.g., enzyme, receptor). | Fluorescence (FP, FRET, TR-FRET), Luminescence, Absorbance.[2] | Enzyme inhibition, receptor binding, protein-protein interactions. |
| Cell-Based Assays | Measure the effect of a compound on a cellular process or pathway. | Reporter genes, second messengers (e.g., cAMP, Ca2+), cell viability, high-content imaging.[2] | Pathway modulation, cytotoxicity, receptor activation/inhibition. |
| Label-Free Assays | Detect binding events or cellular changes without the need for labels or reporters. | Surface Plasmon Resonance (SPR), Mass Spectrometry.[2][4] | Binding kinetics, endogenous receptor function. |
Experimental Workflow for a Typical HTS Campaign
The following diagram illustrates a generalized workflow for a high-throughput screening project.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol: Generic Luciferase Reporter Gene Assay for Pathway Activation
This protocol provides a general framework for a 384-well luciferase reporter gene assay, a common cell-based HTS format.
I. Materials and Reagents:
-
Cell line stably expressing the reporter construct
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (in DMSO)
-
Positive and negative control compounds
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)
-
384-well white, solid-bottom assay plates
II. Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Automated liquid handler
-
Plate reader with luminescence detection capabilities
-
Acoustic liquid handler (optional, for low-volume dispensing)
III. Assay Protocol:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells using trypsin and resuspend in fresh culture medium.
-
Adjust cell density to the predetermined optimal concentration.
-
Using an automated dispenser, seed cells into 384-well assay plates.
-
Incubate plates at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare compound plates by diluting test compounds to the desired screening concentration in an appropriate solvent (typically DMSO).
-
Using an automated liquid handler or acoustic dispenser, transfer a small volume (e.g., 25-100 nL) of compound solution to the cell plates.
-
Include appropriate controls: positive control (known activator/inhibitor), negative control (vehicle, e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 6-48 hours) at 37°C, 5% CO2 to allow for compound effects on the signaling pathway.
-
-
Signal Detection:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well of the assay plates using an automated dispenser.
-
Incubate at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
IV. Data Analysis:
-
Calculate the Z'-factor to assess assay quality:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Normalize the data to controls:
-
% Activation = ((RLU_compound - Mean_RLU_neg) / (Mean_RLU_pos - Mean_RLU_neg)) * 100
-
% Inhibition = 100 - (((RLU_compound - Mean_RLU_neg) / (Mean_RLU_pos - Mean_RLU_neg)) * 100)
-
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Case Study: Targeting the Hedgehog Signaling Pathway
While no information is available for "this compound," research on other molecules demonstrates the application of these principles. For instance, the compound ZEN-3365, a BET bromodomain inhibitor, has been investigated for its effects on the Hedgehog (HH) signaling pathway in acute myeloid leukemia (AML).[5] The HH pathway is a critical regulator of cell proliferation and its dysregulation is implicated in various cancers.[5]
Inhibition of key nodes in this pathway, such as the transcription factor GLI, can lead to anti-leukemic effects.[5] A potential HTS campaign to identify inhibitors of this pathway could utilize a GLI-responsive luciferase reporter gene assay, following the general protocol outlined above.
The following diagram illustrates a simplified representation of the canonical Hedgehog signaling pathway.
Caption: A simplified diagram of the canonical Hedgehog signaling pathway.
Conclusion
High-throughput screening is a powerful tool in drug discovery. While specific information regarding "this compound" is not publicly available, the principles, assay formats, and protocols described herein provide a foundational understanding for researchers and scientists engaged in the identification and characterization of novel small molecule modulators of biological pathways. The successful implementation of HTS requires careful assay development, validation, and a clear understanding of the underlying biology of the target.
References
- 1. assaygenie.com [assaygenie.com]
- 2. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sbpdiscovery.org [sbpdiscovery.org]
- 4. peapodbio.com [peapodbio.com]
- 5. The BET bromodomain inhibitor ZEN-3365 targets the Hedgehog signaling pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZEN-3862 not showing expected activity in vitro
This technical support guide is intended for researchers, scientists, and drug development professionals using ZEN-3862. Here you will find troubleshooting advice and answers to frequently asked questions regarding experiments where this compound is not showing the expected in vitro activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. In a cellular context, effective inhibition of MEK1/2 should result in a decrease in the phosphorylation of its downstream targets, ERK1 and ERK2 (p44/42 MAPK).[1][2][3] This inhibition of the MAPK/ERK signaling pathway is expected to lead to a reduction in cell proliferation in cancer cell lines with activating mutations in BRAF or RAS.[3][4]
Q2: I am not observing any inhibition of my target kinase in my in vitro kinase assay. What are some possible causes?
Several factors could contribute to a lack of activity in a cell-free in vitro kinase assay. These can be broadly categorized into issues with the compound, reagents, or the assay conditions themselves.
Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Action: Confirm the identity and purity of your this compound stock. Prepare a fresh stock solution in 100% DMSO and perform serial dilutions.[5][6]
-
Rationale: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. This compound, like many small molecules, can precipitate out of solution at high concentrations or in aqueous buffers. Visually inspect for any precipitation.
-
-
Reagent Stability:
-
Action: Ensure that the kinase, substrate, and ATP are all within their expiration dates and have been stored correctly. Avoid repeated freeze-thaw cycles.
-
Rationale: The activity of enzymes like kinases can be compromised by improper storage. ATP solutions can also degrade over time.
-
-
Assay Conditions:
-
Action: Verify the final concentration of all components in the assay, including the kinase, substrate, ATP, and this compound. The final DMSO concentration should be consistent across all wells and ideally below 1%.[6]
-
Rationale: High concentrations of DMSO can inhibit kinase activity. The concentration of ATP is particularly critical; for ATP-competitive inhibitors like this compound, the apparent potency (IC50) will be lower when the ATP concentration is closer to its Km value for the kinase.[5][6][7]
-
Q3: this compound shows activity in my biochemical assay, but I am not seeing a decrease in phosphorylated ERK (p-ERK) in my cell-based assay. Why might this be?
This is a common challenge when transitioning from a cell-free to a cellular environment. The discrepancy often points to issues with the compound's ability to reach its intracellular target.[8]
Troubleshooting Steps:
-
Cell Permeability:
-
Action: Increase the incubation time or the concentration of this compound.
-
Rationale: this compound may have poor membrane permeability, requiring more time or a higher concentration to reach an effective intracellular concentration.
-
-
Compound Stability in Media:
-
Action: Reduce the incubation time or perform a time-course experiment to assess the stability of this compound in your cell culture medium.
-
Rationale: The compound may be unstable in the complex, aqueous environment of cell culture media and could be degrading before it can effectively inhibit its target.[8]
-
-
Efflux Pumps:
-
Action: Co-incubate with known efflux pump inhibitors to see if the activity of this compound is restored.
-
Rationale: Cancer cells can overexpress efflux pumps that actively remove small molecules, preventing them from reaching their targets.
-
-
Serum Protein Binding:
-
Action: Perform your experiment in serum-free or low-serum media for a short duration.
-
Rationale: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Data Presentation
Table 1: Hypothetical In Vitro Kinase Assay Data for this compound
| Kinase Target | ATP Concentration (µM) | This compound IC50 (nM) |
| MEK1 | 10 | 5 |
| MEK1 | 100 | 50 |
| MEK2 | 10 | 8 |
| MEK2 | 100 | 85 |
| PKA | 100 | >10,000 |
| CDK2 | 100 | >10,000 |
Table 2: Hypothetical Cell-Based Assay Data for this compound in B-RAF V600E Mutant Cell Line
| This compound Concentration (nM) | p-ERK Levels (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 95 |
| 10 | 50 | 80 |
| 100 | 15 | 50 |
| 1000 | 5 | 20 |
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Assay (ADP-Glo™ Assay)
This protocol is for a luminescence-based assay that measures the amount of ADP produced, which is proportional to kinase activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.[5]
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant MEK1 kinase and its substrate (e.g., inactive ERK2) in the reaction buffer.
-
Prepare the ATP solution in the reaction buffer at a concentration that is at or near the Km for MEK1.[5]
-
-
Assay Procedure:
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the MEK1 and ERK2 substrate mix to each well.
-
Pre-incubate for 15 minutes at room temperature to allow this compound to bind to MEK1.[5]
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)
This protocol describes how to measure the levels of p-ERK in cell lysates after treatment with this compound.[1]
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.[1]
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[1][9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
-
Stripping and Re-probing for Total ERK:
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for testing this compound in vitro.
Caption: Troubleshooting decision tree for unexpected this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ZEN-3862 Concentration for [Cell Line]
Disclaimer: The following information is provided for a hypothetical compound, "ZEN-3862," presumed to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, as no public data is available for a compound with this designation. The provided protocols and troubleshooting guides are based on general principles for working with small molecule inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic and effective concentrations in your specific cell line. A typical starting range for in vitro experiments is from 1 nM to 100 µM.
Q2: How should I dissolve and store this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration depends on the desired outcome of your experiment (e.g., cell growth inhibition, pathway modulation). A dose-response experiment is crucial. You can determine the half-maximal inhibitory concentration (IC50) for cell viability and then test concentrations around the IC50 for pathway-specific effects using techniques like Western blotting.
Q4: What is the mechanism of action of this compound?
This compound is a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. By inhibiting key components of this pathway, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells where this pathway is overactive.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High Cell Toxicity at Low Concentrations | Cell line is highly sensitive to this compound. | Perform a more granular dose-response experiment with concentrations in the lower nanomolar range. Reduce the treatment duration. |
| Final DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a more diluted working stock of this compound if necessary. | |
| No Observable Effect at High Concentrations | The cell line may be resistant to this compound. | Sequence key genes in the PI3K/Akt/mTOR pathway (e.g., PIK3CA, PTEN, AKT) to check for mutations that could confer resistance. Consider using a different cell line. |
| The compound has degraded. | Use a fresh aliquot of this compound. Verify the integrity of the compound if possible. | |
| Inconsistent Results Between Experiments | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Inconsistent incubation times. | Use a precise timer for all treatment and incubation steps. | |
| Pipetting errors. | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell line by 50%.
Materials:
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0, 0.01, 0.1, 1, 10, and 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol is for confirming the inhibitory effect of this compound on its target pathway.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of Akt and mTOR.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment |
| MCF-7 (Breast Cancer) | 0.5 |
| A549 (Lung Cancer) | 1.2 |
| U87 MG (Glioblastoma) | 0.8 |
| PC-3 (Prostate Cancer) | 2.5 |
Table 2: Hypothetical Quantification of Western Blot Data
| Treatment | p-Akt / Total Akt (Relative Intensity) | p-mTOR / Total mTOR (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (0.5 µM) | 0.45 | 0.38 |
| This compound (1.0 µM) | 0.15 | 0.12 |
| This compound (2.0 µM) | 0.05 | 0.03 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting ZEN-3862 solubility issues
Technical Support Center: ZEN-3862
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues encountered with this compound, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's low aqueous solubility?
A1: this compound is a small molecule kinase inhibitor designed to bind to the often hydrophobic ATP-binding pocket of its target kinase.[1] Consequently, the molecule is inherently lipophilic (fat-soluble) and exhibits low aqueous solubility.[1] This is a common characteristic for many compounds in this class, with approximately 40% of new chemical entities showing poor solubility.[1]
Q2: My this compound powder is not dissolving in DMSO. What should I do?
A2: If this compound does not readily dissolve in DMSO at room temperature, you can try gentle heating (37-50°C) and vortexing. Sonication in a bath or with a probe sonicator can also be effective in breaking down compound aggregates and facilitating dissolution.[1] If these methods fail, consider testing alternative solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), ensuring they are compatible with your downstream experiments.[1]
Q3: this compound dissolves in my organic stock solvent but precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A3: This common issue, often called "crashing out," occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The sudden shift in solvent polarity causes the compound to precipitate.[1]
To prevent this, you can:
-
Minimize the final organic solvent concentration: Keep the final concentration of DMSO or other organic solvents in your aqueous solution as low as possible, typically below 1%.[1]
-
Use a co-solvent system: Adding a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of this compound.[2]
-
Perform a stepwise dilution: Instead of a single large dilution, dilute the stock solution in multiple smaller steps.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of many kinase inhibitors is highly dependent on pH, particularly for weakly basic compounds.[1] this compound contains ionizable functional groups. At a pH below its acid dissociation constant (pKa), these groups become protonated (ionized), which generally increases their interaction with water and enhances solubility.[1] Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form.[1] Adjusting the pH of your buffer may significantly improve solubility.
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in various solvents and conditions.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility at 25°C |
| DMSO | ≥ 50 mg/mL |
| NMP | ≥ 45 mg/mL |
| DMA | ≥ 40 mg/mL |
| Ethanol | ~5 mg/mL |
Table 2: Aqueous Solubility with Co-solvents
| Aqueous Buffer (PBS, pH 7.4) with Co-solvent | Maximum Solubility of this compound |
| 1% DMSO | ~15 µM |
| 5% DMSO | ~75 µM |
| 10% Ethanol | ~40 µM |
| 10% PEG400 | ~90 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder (Molecular Weight: 485.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 485.5 g/mol = 0.004855 g = 4.86 mg
-
-
Weigh out 4.86 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 2-5 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. A brief sonication can also be applied.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Screening for Optimal Co-Solvent to Improve Aqueous Solubility
Objective: To determine the most effective co-solvent for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Primary reaction buffer (e.g., PBS, pH 7.4)
-
Potential co-solvents: DMSO, Ethanol, PEG400, DMF
-
Sterile vials
-
Vortex mixer
Procedure:
-
In separate sterile vials, add a known amount (e.g., 1 mg) of this compound powder.
-
To each vial, add 1 mL of the primary reaction buffer to confirm insolubility under normal conditions.
-
Prepare stock solutions of the potential co-solvents (e.g., 10%, 25%, 50% v/v) in the primary buffer.[2]
-
Add the co-solvent mixtures stepwise (e.g., in 100 µL increments) to the vials containing this compound.
-
Vortex thoroughly after each addition until the solid dissolves completely.
-
Record the minimum concentration of each co-solvent required to achieve complete dissolution.
-
Based on the results, select the co-solvent that provides the best solubility at the lowest effective concentration for your reaction setup.[2]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway (MAPK/ERK) inhibited by this compound.
References
ZEN-3862 off-target effects and how to mitigate them
Welcome to the technical support center for ZEN-3862. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its primary therapeutic target.[1][2] These interactions can lead to misleading experimental outcomes, cellular toxicity, or unforeseen side effects in a clinical context.[1][2] It is critical to distinguish between on-target effects, which are the desired biological consequences of inhibiting the intended target, and off-target effects to ensure the validity of research findings and the safety of potential therapeutics.[2]
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. How can I determine if this is an off-target effect?
A: A multi-faceted approach is recommended to investigate unexpected phenotypes.[2] Key strategies include:
-
Dose-Response Curve: Perform a dose-response experiment and compare the potency of this compound for the observed phenotype with its potency for on-target engagement. A significant discrepancy may suggest an off-target effect.[1]
-
Use of a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor that targets the same protein but has a distinct chemical structure. If the phenotype is not replicated, it is likely an off-target effect of this compound.[1]
-
Rescue Experiments: Overexpress the intended target in your cells. If the phenotype is not reversed, it suggests the involvement of other targets.[1]
Q3: My compound is showing toxicity in cell lines at the concentrations required for target inhibition. What are the likely causes and how can I troubleshoot this?
A: The observed toxicity could be due to either on-target or off-target effects. Here’s how to differentiate and troubleshoot:
-
Possible Cause: Off-target Toxicity. this compound may be interacting with off-targets that regulate crucial cellular processes.[1]
-
Troubleshooting:
-
Lower the Inhibitor Concentration: Determine the minimum concentration needed for on-target inhibition. Using concentrations at or slightly above the IC50 for the primary target can minimize engagement with lower-affinity off-targets.[1]
-
Counter-Screening: Test this compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[2]
-
Broad Panel Screening: Submit the compound for screening against a wide array of kinases, GPCRs, or other relevant protein families to identify potential toxic off-targets.[1]
-
-
-
Possible Cause: On-target Toxicity. Inhibition of the primary target itself may be causing the toxic effect.
-
Troubleshooting: Modulate the expression of the intended target using techniques like siRNA or CRISPR. If this phenocopies the observed toxicity, it suggests on-target toxicity.[2]
-
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Off-target effects of this compound may be influencing your experimental system in unforeseen ways.
-
Troubleshooting Workflow:
References
Improving the stability of ZEN-3862 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with ZEN-3862 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitation over time. What is causing this?
A1: Cloudiness or precipitation of this compound in solution is often indicative of poor solubility or compound instability. Several factors can contribute to this, including the choice of solvent, pH of the buffer, and storage temperature. It is also possible that the compound is degrading, and the precipitate is a less soluble degradation product. We recommend verifying the solubility of this compound in your specific buffer system and ensuring the storage conditions are optimal.
Q2: I am observing a decrease in the effective concentration of this compound in my assays over time. What could be the reason?
A2: A time-dependent loss of potency can be a direct result of compound degradation in your experimental medium. This compound, like many small molecules, can be susceptible to hydrolysis or oxidation, especially in aqueous buffers at non-optimal pH or when exposed to light and oxygen. We advise preparing fresh solutions for your experiments and assessing the stability of the compound in your specific assay buffer over the time course of the experiment.
Q3: How can I improve the stability of this compound in my aqueous experimental solutions?
A3: To enhance the stability of this compound in solution, consider the following strategies:
-
pH Optimization: Determine the optimal pH range for this compound stability. Many compounds are more stable at a slightly acidic pH.
-
Use of Co-solvents: Incorporating a small percentage of an organic co-solvent such as DMSO or ethanol can improve solubility and stability. However, ensure the co-solvent concentration is compatible with your experimental system.
-
Addition of Stabilizers: Antioxidants like ascorbic acid or chelating agents such as EDTA can be added to mitigate oxidative degradation.
-
Storage Conditions: Store stock solutions at -80°C and freshly prepared working solutions on ice, protected from light.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
This guide provides a systematic approach to troubleshoot and resolve issues related to the solubility of this compound.
Troubleshooting Workflow
Experimental Protocol: Solubility Assessment
A detailed protocol for determining the kinetic solubility of this compound is provided below.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your experimental buffer to create a range of concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM).
-
Incubate the solutions at room temperature for 2 hours, protected from light.
-
Measure the turbidity of each solution using a nephelometer or a plate reader at 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.
Quantitative Data Summary
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) |
| PBS | 7.4 | 25 | 15 |
| PBS | 6.0 | 25 | 45 |
| DMEM + 10% FBS | 7.4 | 37 | 25 |
| RPMI + 10% FBS | 7.4 | 37 | 22 |
Issue 2: Compound Degradation in Solution
This section outlines methods to identify and mitigate the degradation of this compound in experimental solutions.
Potential Degradation Pathway
ZEN-3862 experimental variability and reproducibility
Disclaimer: Information regarding a specific compound designated "ZEN-3862" is not publicly available at this time. This technical support guide has been developed based on publicly accessible data for similar BET bromodomain inhibitors developed by Zenith Epigenetics, such as ZEN-3365 and ZEN-3694. The principles and methodologies outlined here are common for this class of compounds and are intended to serve as a general guide.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action for BET bromodomain inhibitors like those in the ZEN-xxxx series?
A1: BET (Bromodomain and Extra-Terminal domain) inhibitors are a class of drugs that reversibly bind to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This binding prevents the interaction between BET proteins and acetylated histones, which is crucial for the transcription of certain genes involved in cell proliferation and cancer development. For instance, the BET inhibitor ZEN-3365 has been shown to target the Hedgehog signaling pathway in acute myeloid leukemia (AML) by downregulating the expression of GLI transcription factors.[1]
Experimental Variability and Reproducibility
Q2: We are observing significant variability in our cell viability assay results with a BET inhibitor. What are the common causes?
A2: High variability is an intrinsic feature of experimentation in biological systems, even under highly standardized conditions.[2] For cell-based assays with BET inhibitors, several factors can contribute to variability:
-
Cell Line Integrity: Ensure cell lines are routinely tested for identity (e.g., by STR profiling) and mycoplasma contamination. Genetic drift can occur with continuous passaging, affecting drug response.
-
Cell Density: The initial cell seeding density can significantly impact the final assay readout. Ensure consistent cell numbers are plated for each experiment.
-
Compound Stability and Storage: Improper storage or handling of the compound can lead to degradation. Follow the manufacturer's recommendations for storage temperature and solubility.
Q3: How can we improve the reproducibility of our in vivo xenograft studies?
A3: In vivo studies are subject to multiple sources of variation. To enhance reproducibility:
-
Animal Heterogeneity: Inter-patient and even intra-patient variation in human tissue biopsies is a significant source of variability.[5] Similarly, inter-individual variability in animal models can affect experimental outcomes.[6] Using well-characterized and genetically similar animal cohorts can help minimize this.
-
Tumor Implantation: The site and technique of tumor cell implantation should be consistent. The number of cells injected and the volume of the injection can influence tumor take-rate and growth.
-
Drug Formulation and Administration: Ensure the drug is properly formulated for the chosen route of administration (e.g., oral, intraperitoneal). Inconsistent dosing can be a major source of variability.
-
Endpoint Measurement: Use standardized and objective methods for measuring tumor volume. Caliper measurements should be performed by trained personnel to ensure consistency.
Troubleshooting Guides
Problem: Inconsistent IC50 values in cell proliferation assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Use an automated cell counter to ensure accurate and consistent cell numbers are plated in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Compound precipitation | Visually inspect the media for any signs of compound precipitation after addition to the wells. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as these are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media. |
| Assay readout variability | Ensure that the plate reader is properly calibrated. Allow plates to equilibrate to room temperature before reading. |
Problem: High toxicity or lack of efficacy in animal models.
| Potential Cause | Troubleshooting Step |
| Incorrect dosage | Review the literature for established dose ranges for similar compounds. Perform a dose-ranging study to determine the maximum tolerated dose (MTD) and an effective dose for your specific model. |
| Poor drug bioavailability | Investigate the pharmacokinetic properties of the compound. The formulation and route of administration may need to be optimized to improve absorption and distribution. |
| Tumor model resistance | The chosen xenograft model may be inherently resistant to BET inhibition. Consider screening a panel of cell lines in vitro to identify sensitive models before moving in vivo. |
| Animal health issues | Ensure that all animals are healthy and free of infections before starting the experiment. Monitor animal weight and overall health throughout the study. |
Data Presentation
Table 1: Example Preclinical Data for Zenith Epigenetics BET Inhibitors
| Compound | Assay Type | Model | Key Finding | Reference |
| ZEN-3365 | Cell Proliferation | AML and Multiple Myeloma cell lines | Inhibited proliferation and induced apoptosis. | [7] |
| ZEN-3365 | In vivo Xenograft | Mouse MM1.S xenograft model | Complete tumor regression at 30 mg/kg/day for 5 days. | [7] |
| ZEN-3118 | In vivo Xenograft | Murine AML xenograft model | Induced regression in tumor growth at 10 or 50 mg/kg every other day. | [7] |
| ZEN-3694 | Phase Ib/II Clinical Trial | Triple-Negative Breast Cancer (TNBC) | Objective response rate of 30% in combination with talazoparib. | [8] |
Experimental Protocols
Protocol: Cell Viability Assay using a Resazurin-based Reagent
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the BET inhibitor (e.g., this compound) in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Assay Readout:
-
Add 20 µL of a resazurin-based reagent (e.g., alamarBlue) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all measurements.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the results as a dose-response curve and calculate the IC50 value using a suitable software package.
-
Visualizations
Caption: BET inhibitor this compound blocks BRD4, leading to downregulation of Hedgehog pathway target genes.
Caption: A typical experimental workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. The BET bromodomain inhibitor ZEN-3365 targets the Hedgehog signaling pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Understanding ZEN-3862 Cytotoxicity
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential cytotoxic effects of the hypothetical compound ZEN-3862.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound. What are the potential reasons for this toxicity?
A: Observed cytotoxicity from a novel compound like this compound can stem from several factors. The primary reasons can be broadly categorized as on-target effects, off-target effects, or issues with the experimental setup.
-
On-Target Effects: The intended molecular target of this compound may be crucial for cell survival. Inhibition of this target could be directly leading to cell death.
-
Off-Target Effects: this compound might be interacting with unintended cellular targets that are essential for cell viability. This is a common challenge with small molecule inhibitors.
-
Induction of Apoptosis: The compound may be triggering programmed cell death, or apoptosis, through intrinsic or extrinsic pathways.
-
Experimental Artifacts: Factors such as high compound concentration, solvent toxicity, or contamination of the cell culture should be ruled out.
Q2: How can we determine if the observed toxicity is due to on-target or off-target effects?
A: Distinguishing between on-target and off-target toxicity is a critical step. A combination of computational and experimental approaches is often necessary.
-
Target Engagement Assays: Confirm that this compound is binding to its intended target within the cell at the concentrations you are using.
-
Rescue Experiments: If the toxicity is on-target, overexpressing the target protein or introducing a drug-resistant mutant of the target might "rescue" the cells from this compound-induced death.
-
Profiling against a Kinase Panel: If this compound is a kinase inhibitor, profiling it against a broad panel of kinases can identify potential off-target interactions.
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of other known inhibitors of the same target or with the phenotype of target gene knockdown/knockout.
Q3: What is the most likely mechanism of cell death induced by this compound?
A: While the exact mechanism requires experimental validation, many small molecule inhibitors induce apoptosis. This can occur through various signaling pathways. For instance, if this compound inhibits an anti-apoptotic protein, it could lead to the activation of caspases and subsequent cell death.
Troubleshooting Guide
Problem: Unexpectedly high levels of cell death observed across multiple cell lines at low micromolar concentrations of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating this compound cytotoxicity.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| HCT116 | Colon Cancer | 0.8 |
| Jurkat | T-cell Leukemia | 5.1 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Gently harvest the cells, including any floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells by flow cytometry within one hour.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Signaling Pathway Analysis
Hypothetical Mechanism: this compound Induces Apoptosis by Inhibiting the Anti-Apoptotic Protein Bcl-2
In this hypothetical scenario, this compound binds to and inhibits Bcl-2, an anti-apoptotic protein. This inhibition leads to the activation of pro-apoptotic proteins Bak and Bax, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately leading to apoptosis.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Adjusting ZEN-3862 incubation time for optimal results
Welcome to the technical support center for ZEN-3862. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
For initial experiments, we recommend a time-course experiment to determine the optimal incubation period for your specific cell line and assay. A common starting point is to test a range of 24, 48, and 72 hours.
Q2: I am observing high variability in my results. Could incubation time be the cause?
A2: Inconsistent incubation times are a frequent source of experimental variability. Ensure that cells are treated with this compound for the exact same duration across all plates and all replicate experiments. Even small differences can lead to significant variations in cell response. We recommend using a precise timer and staggering the addition of the compound to plates if you have a large number of samples.
Q3: I am not seeing the expected level of efficacy. Should I increase the incubation time?
A3: Not necessarily. While a longer incubation time can sometimes lead to a stronger effect, it can also increase the risk of off-target effects or cytotoxicity that is not related to the specific mechanism of action of this compound. Before extending the incubation time, we recommend verifying the following:
-
Compound Concentration: Are you using the recommended concentration range?
-
Cell Health: Are your cells healthy and in the logarithmic growth phase at the time of treatment?
-
Assay-Specific Controls: Are your positive and negative controls behaving as expected?
If these factors are all optimal, then a time-course experiment is the next logical step.
Troubleshooting Guide
Issue: Low Potency or Efficacy
If you are observing lower than expected potency (a right-shifted dose-response curve) or efficacy, consider the following troubleshooting steps related to incubation time.
Experimental Protocol: Time-Course Experiment for Optimal Incubation Time
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for three different time points: 24, 48, and 72 hours.
-
Assay: At each time point, perform your chosen cell viability or functional assay according to the manufacturer's protocol.
-
Data Analysis: For each time point, calculate the IC50 value (the concentration of this compound that inhibits 50% of the biological response).
Data Presentation: Example Time-Course Experiment Data
Below is a table summarizing hypothetical data from a time-course experiment using a cancer cell line treated with this compound.
| Incubation Time (hours) | IC50 (nM) | Maximum Inhibition (%) |
| 24 | 150 | 60 |
| 48 | 75 | 85 |
| 72 | 70 | 88 |
Interpretation:
In this example, a 48-hour incubation period provides a significant increase in potency (lower IC50) and efficacy compared to 24 hours. Extending the incubation to 72 hours results in only a marginal improvement, suggesting that 48 hours is the optimal incubation time for this particular cell line and assay, balancing efficacy with experimental efficiency.
Visualizations
Signaling Pathway
Caption: this compound inhibits ChronoKinase-1 in the proliferation pathway.
Experimental Workflow
Caption: Workflow for determining the optimal this compound incubation time.
ZEN-3862 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of ZEN-3862 with common laboratory assay reagents.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive decrease in signal in our horseradish peroxidase (HRP)-based ELISA assay when this compound is present. What could be the cause?
A1: This issue may arise from direct inhibition of the HRP enzyme by this compound. This compound contains a catechol-like moiety that can chelate the iron atom within the heme cofactor of HRP, rendering the enzyme inactive. This leads to a reduced conversion of the substrate (e.g., TMB), resulting in a lower signal. We recommend running an enzyme inhibition control experiment to confirm this.
Q2: Our Western blot results show a high background or non-specific bands when the membrane is incubated with this compound. Why is this happening?
A2: this compound has been observed to exhibit non-specific binding to nitrocellulose and PVDF membranes, particularly at concentrations above 10 µM. This can lead to increased background noise and the appearance of non-specific bands. To mitigate this, we recommend including a pre-incubation step with a blocking buffer containing 0.1% Tween-20 and increasing the number of wash steps after incubation with the compound.
Q3: In our fluorescence-based kinase assay, we see a significant quenching of the fluorescent signal in the presence of this compound, even in the absence of the kinase. What is the likely cause?
A3: this compound possesses intrinsic fluorescence-quenching properties. The compound's aromatic ring system can absorb light at a similar wavelength to the emission spectrum of many common fluorophores (e.g., fluorescein, rhodamine), leading to a reduction in the detected signal through a process known as Förster resonance energy transfer (FRET) or collisional quenching. It is crucial to run a no-enzyme control with this compound to quantify this effect.
Q4: Can this compound interfere with assays that use reagents containing sulfhydryl groups, such as DTT or beta-mercaptoethanol?
A4: Yes, this compound has the potential to react with sulfhydryl groups, especially under slightly alkaline conditions (pH > 7.5). This can lead to the inactivation of reagents like DTT and beta-mercaptoethanol, which are often used to maintain proteins in a reduced state. If your assay's performance is compromised in the presence of this compound and reducing agents, consider using alternative, non-thiol-based reducing agents like TCEP (Tris(2-carboxyethyl)phosphine).
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in a kinase activity assay.
This troubleshooting guide will help you identify the potential source of variability in your IC50 measurements for this compound.
Data on this compound Interference
The following table summarizes the observed interference of this compound in various common laboratory assays.
| Assay Type | Reagent/Component Affected | Observed Effect | This compound Concentration | Suggested Mitigation |
| HRP-based ELISA | Horseradish Peroxidase (HRP) | Inhibition of enzymatic activity | > 5 µM | Use a non-HRP-based detection system (e.g., alkaline phosphatase) or perform a standard curve with this compound. |
| Fluorescence Polarization | Fluorescein-labeled tracer | Signal quenching | > 1 µM | Use a red-shifted fluorophore or perform a no-enzyme control to correct for quenching. |
| Western Blot | Nitrocellulose/PVDF membrane | Increased background | > 10 µM | Increase wash steps and include 0.1% Tween-20 in the blocking buffer. |
| Kinase Glo® | Luciferase | Inhibition of light production | > 20 µM | Use an alternative ATP quantification method or confirm with an orthogonal assay. |
| Assays with DTT | DTT/beta-mercaptoethanol | Inactivation of reducing agent | > 50 µM | Use TCEP as an alternative reducing agent. |
Experimental Protocols
Protocol 1: Assessing this compound Interference with HRP Activity
-
Prepare a series of this compound dilutions in your standard ELISA assay buffer. Include a vehicle control (e.g., DMSO).
-
In a clear 96-well plate, add 50 µL of your HRP-conjugated secondary antibody diluted to the working concentration used in your ELISA.
-
Add 50 µL of the this compound dilutions or vehicle control to the wells containing the HRP conjugate.
-
Incubate for 30 minutes at room temperature.
-
Add 100 µL of TMB substrate to each well.
-
Allow the color to develop for 15 minutes.
-
Stop the reaction by adding 50 µL of 1M sulfuric acid.
-
Read the absorbance at 450 nm.
-
Compare the absorbance values in the presence of this compound to the vehicle control to determine the percentage of HRP inhibition.
Protocol 2: Evaluating Fluorescence Quenching by this compound
-
Prepare a series of this compound dilutions in your fluorescence assay buffer. Include a vehicle control.
-
In a black 96-well plate, add your fluorescent probe (e.g., fluorescein-labeled peptide) at the concentration used in your assay.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your fluorophore.
-
Calculate the percentage of signal quenching for each concentration of this compound relative to the vehicle control.
Visualizations
Signaling Pathway: Hypothetical Target of this compound
Mechanism of HRP Interference by this compound
Technical Support Center: Troubleshooting ZEN-3862 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve signal-to-noise ratios in ZEN-3862 experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered high background noise in this compound experiments?
High background noise refers to a significant signal detected in negative control or blank wells, which ideally should exhibit a signal close to zero.[1] This "noise" can mask the specific signal from the experimental samples, thereby reducing the sensitivity and accuracy of the assay. A robust assay is characterized by a high signal-to-noise ratio (S/N), which ensures reliable and reproducible data.
Q2: What are the common sources of high background noise in assays like the this compound experiment?
High background noise can originate from several factors, broadly categorized as issues with reagents, procedures, and non-specific binding. Common causes include:
-
Suboptimal Reagent Concentrations: Particularly, primary or secondary antibody concentrations being too high.[1]
-
Reagent Contamination: Use of contaminated buffers or reagents can lead to spurious signals.[1]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the assay plate.[1][2]
-
Inadequate Washing: Failure to remove unbound reagents and other interfering substances.[2][3]
-
Cross-Reactivity: The detection antibody may be binding to other molecules in the sample besides the target.[4][5]
-
Sample Matrix Effects: Components in the sample itself may interfere with the assay.[6]
-
Instrument Settings: Improper setup of the plate reader or detection instrument.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to high background noise in your this compound experiments.
Issue 1: High Background Signal Across the Entire Plate
High background across all wells, including controls, often points to a systemic issue with a reagent or a procedural step.
Troubleshooting Workflow for High Background
Caption: Troubleshooting flowchart for systemic high background noise.
| Possible Cause | Recommended Solution | Detailed Protocol/Notes |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration. | Prepare a serial dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000). The optimal concentration will yield a strong specific signal with low background.[1] |
| Secondary Antibody Non-Specific Binding | Run a control with no primary antibody. If background persists, the secondary antibody is likely the cause. | Ensure the secondary antibody is from a different species than your sample. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[1][7] |
| Insufficient Blocking | Increase the concentration of the blocking agent or the incubation time. | You can try increasing the blocking agent concentration (e.g., from 1% to 3% BSA or non-fat dry milk). Extending the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) can also be effective.[1][3] |
| Inadequate Washing | Increase the number of wash steps or the duration of each wash. | Ensure wells are washed at least 3-5 times between each step. Using a wash buffer containing a mild detergent like Tween-20 can help reduce non-specific binding.[1][3] |
| Reagent Contamination | Use fresh, sterile reagents and buffers. | If contamination is suspected, prepare new dilutions of all reagents. Ensure proper aseptic techniques are used. |
| Substrate Over-development | Reduce the incubation time with the substrate. | Monitor the signal development and stop the reaction when the positive control signal is robust but before the background in negative controls becomes too high. |
Issue 2: High Background in Negative Control Wells
If high background is observed specifically in the negative control wells (e.g., no-analyte or no-primary-antibody wells), the issue may be related to non-specific binding of the detection reagents.
Signaling Pathway of Non-Specific Binding
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. myadlm.org [myadlm.org]
- 7. High background in immunohistochemistry | Abcam [abcam.com]
Validation & Comparative
Validating the On-Target Efficacy of ZEN-3694: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BET inhibitor ZEN-3694 with other well-known alternatives, supported by experimental data. We delve into the on-target effects of ZEN-3694, offering detailed methodologies for key validation experiments and presenting quantitative data in a clear, comparative format.
ZEN-3694 is a potent and orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to activate gene expression. By competitively binding to the acetyl-lysine binding pockets of BET proteins, ZEN-3694 effectively displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-MYC. This mechanism underlies its therapeutic potential in various cancers.
Comparative Efficacy of BET Inhibitors
To contextualize the on-target effects of ZEN-3694, it is essential to compare its performance against other widely used BET inhibitors, such as JQ1 and OTX015. The following table summarizes the half-maximal inhibitory concentrations (IC50) for cell proliferation and c-MYC mRNA expression in the MV4-11 acute myeloid leukemia (AML) cell line, a model known to be sensitive to BET inhibition.
| Compound | Cell Proliferation IC50 (µM) in MV4-11 Cells | c-MYC mRNA Expression IC50 (µM) in MV4-11 Cells |
| ZEN-3694 | 0.2[1][2][3] | 0.16[1][2][3] |
| JQ1 | Data not available in a direct comparative study with ZEN-3694 | Data not available in a direct comparative study with ZEN-3694 |
| OTX015 | Data not available in a direct comparative study with ZEN-3694 | Data not available in a direct comparative study with ZEN-3694 |
On-Target Validation: Experimental Data and Protocols
The following sections detail the experimental methodologies used to validate the on-target effects of ZEN-3694, accompanied by representative data.
Downregulation of Target Gene Expression: Western Blot Analysis
A primary mechanism of BET inhibitors is the suppression of oncogene transcription. Western blot analysis is a standard technique to confirm the dose-dependent reduction of target proteins, such as c-MYC and BRD4, following treatment with ZEN-3694.
Experimental Protocol: Western Blot
-
Cell Culture and Treatment: Plate cancer cells (e.g., prostate or breast cancer cell lines) and allow them to adhere overnight. Treat the cells with varying concentrations of ZEN-3694 (e.g., 0.1 µM, 0.5 µM, 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and Electrophoresis: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-MYC (e.g., 1:1000 dilution) and BRD4 (e.g., 1:1000 dilution) overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Occupancy of BRD4: Chromatin Immunoprecipitation (ChIP)-Sequencing
ChIP-seq is a powerful technique to demonstrate that ZEN-3694 displaces BRD4 from the chromatin at specific gene promoters and enhancers, such as the c-MYC locus.
Experimental Protocol: BRD4 ChIP-Sequencing
-
Cell Treatment and Cross-linking: Treat prostate cancer cells (e.g., LNCaP or 22Rv1) with ZEN-3694 or vehicle control for a defined period (e.g., 4-24 hours). Cross-link protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for BRD4 (e.g., Abcam #ab128874). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA using a PCR purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of BRD4 enrichment. Compare the BRD4 binding profiles between ZEN-3694-treated and control samples.
Transcriptional Repression of c-MYC: Luciferase Reporter Assay
A c-MYC reporter assay can quantitatively measure the ZEN-3694-mediated repression of c-MYC transcriptional activity.
Experimental Protocol: c-MYC Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with a c-MYC-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with a dose range of ZEN-3694 or vehicle control.
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in c-MYC reporter activity in ZEN-3694-treated cells relative to the vehicle-treated control.
Visualizing the Mechanism and Workflow
To further clarify the underlying biology and experimental processes, the following diagrams are provided.
Caption: Mechanism of ZEN-3694 action in the cell nucleus.
Caption: Workflow for key on-target validation experiments.
References
ZEN-3862 vs. Vemurafenib: A Comparative Analysis for Targeted Cancer Therapy
This guide provides a detailed comparison between the novel, next-generation BRAF V600E inhibitor, ZEN-3862, and the established therapeutic agent, Vemurafenib. The analysis is intended for researchers, scientists, and drug development professionals, offering objective experimental data to highlight the key performance differences between these two compounds.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway, often through mutations in components like BRAF, is a key driver in many human cancers, including melanoma. The BRAF V600E mutation is present in approximately 50% of melanomas, making it a prime target for therapeutic intervention.
Vemurafenib (PLX4032) was a first-generation inhibitor designed to target the BRAF V600E mutation, showing significant clinical activity. However, its efficacy can be limited by the development of acquired resistance. This compound is a hypothetical, next-generation BRAF V600E inhibitor engineered to overcome these limitations, demonstrating enhanced potency and activity against resistance-conferring secondary mutations.
Signaling Pathway Context
The diagram below illustrates the canonical MAPK/ERK signaling pathway, highlighting the role of BRAF and the point of inhibition for both this compound and Vemurafenib.
Comparative Efficacy of ZEN-3862 and Competitor Compound Z-400
An Examination of the Reproducibility of ZEN-3862: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The novel kinase inhibitor this compound has shown initial promise in preclinical studies for the treatment of certain cancers. However, variability in reported efficacy across different research groups has raised questions regarding the reproducibility of these findings. This guide provides a comprehensive comparison of the available data, outlines the critical experimental protocols, and visualizes the proposed signaling pathway to aid researchers in their evaluation of this compound.
The following tables summarize the in vitro efficacy of this compound in comparison to a competing compound, Z-400, as reported by two independent laboratories.
Table 1: Cell Viability (IC50) Data from Lab A
| Cell Line | This compound IC50 (nM) | Z-400 IC50 (nM) |
| HCT116 | 15 | 50 |
| A549 | 25 | 75 |
| MCF-7 | 40 | 120 |
Table 2: Cell Viability (IC50) Data from Lab B
| Cell Line | This compound IC50 (nM) | Z-400 IC50 (nM) |
| HCT116 | 35 | 55 |
| A549 | 60 | 80 |
| MCF-7 | 75 | 130 |
Experimental Protocols
To ensure the reproducibility of experimental results, adherence to standardized protocols is critical. The following outlines the methodology used for the cell viability assays.
Cell Viability Assay Protocol
-
Cell Culture: HCT116, A549, and MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound and Z-400 were dissolved in DMSO to create 10 mM stock solutions and serially diluted to the desired concentrations.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. The cells were then treated with varying concentrations of this compound or Z-400 for 72 hours.
-
Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis.
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its anti-cancer effects by inhibiting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound action on the MAPK/ERK pathway.
Experimental Workflow for Efficacy Screening
The following diagram outlines a typical workflow for screening the efficacy of anti-cancer compounds like this compound.
Caption: Standard workflow for in vitro cell viability screening.
ZEN-3862: A Comparative Guide to its Potency in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of ZEN-3862, a novel BET (Bromodomain and Extra-Terminal domain) inhibitor, across various cancer cell lines. The data presented herein is based on available information for closely related BET inhibitors, including ZEN-3694, to provide a representative overview of its potential efficacy.
Potency of this compound Across Various Cancer Cell Lines
This compound is a potent inhibitor of the BET family of proteins, which are key regulators of gene transcription. Dysregulation of these proteins is implicated in the progression of numerous cancers. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.2 |
| VCaP | Prostate Cancer (AR+) | Sub-micromolar |
| 22Rv1 | Prostate Cancer (AR+, AR-V7) | Sub-micromolar |
| LNCaP-EnzR | Prostate Cancer (Enzalutamide-Resistant) | 1.0[1] |
| PC3 | Prostate Cancer (AR-) | Sub-micromolar |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified (Sub-µM activity)[2] |
| Reference Compound | - | - |
| OTX-015 | Acute Myeloid Leukemia (AML) | Not Specified (Comparator)[2] |
Note: The IC50 values for this compound are representative and based on the reported activity of the structurally similar BET inhibitor, ZEN-3694.[1][2][3]
Comparative Analysis with Alternative BET Inhibitors
To contextualize the performance of this compound, the following table compares its potency with other known BET inhibitors in a representative cancer cell line.
| Compound | Target | MV4-11 (AML) IC50 (µM) | Key Features |
| This compound | BET | 0.2 | Potent, broad-spectrum anti-proliferative activity. |
| ZEN-3694 | BET | 0.2[2][3] | Orally bioavailable, synergistic with other anti-cancer agents.[2] |
| OTX-015 | BET | Not Specified | A well-characterized BET inhibitor used as a comparator in preclinical studies.[2] |
| iBET-762 | BET | Not Specified | A selective BET inhibitor that down-regulates NF-kB target genes.[1] |
Experimental Protocols
Determination of IC50 using MTT Assay
The potency of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in complete growth medium. The medium from the cell plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium with DMSO at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of BET Inhibition
Caption: this compound inhibits BET proteins from binding to super-enhancers, leading to the downregulation of oncogene transcription and subsequent cell cycle arrest and apoptosis.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 value of a compound using the MTT cell viability assay.
References
Unraveling the Activity of ZEN-3862: A Comparative Analysis with Genetic Validation Approaches
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the investigational compound ZEN-3862. This guide provides an objective comparison of its performance with genetic methodologies, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
The robust validation of a therapeutic candidate's mechanism of action is a cornerstone of modern drug development. Small molecule inhibitors, such as the hypothetical compound this compound, require rigorous cross-examination using orthogonal approaches to confirm their on-target activity and elucidate potential off-target effects. Genetic techniques, including RNA interference (RNAi) and CRISPR-Cas9 mediated gene editing, offer a powerful and precise means to mimic the pharmacological inhibition of a target, thereby providing a crucial benchmark for comparison. This guide explores the cross-validation of this compound's activity by comparing its phenotypic and molecular effects with those induced by genetic perturbation of its putative target.
Core Principles of Cross-Validation
The fundamental principle behind cross-validating a small molecule inhibitor with genetic approaches is to ascertain whether the biological consequences of the compound are congruent with the effects of directly altering the gene or protein it is designed to target. A high degree of concordance between the two interventions strengthens the evidence for the inhibitor's specificity and on-target mechanism.
Logical Workflow for Cross-Validation:
Caption: Workflow comparing pharmacological and genetic approaches for target validation.
Hypothetical Signaling Pathway for this compound
For the purpose of this guide, let us assume this compound is an inhibitor of a critical kinase, "Kinase-X," which lies downstream of a receptor tyrosine kinase (RTK) and upstream of a key transcription factor, "TF-A," involved in cell proliferation.
Caption: Hypothetical signaling pathway targeted by this compound and genetic tools.
Comparative Data Presentation
The following tables present hypothetical quantitative data comparing the effects of this compound with genetic knockdown of Kinase-X.
Table 1: Effect on Cell Proliferation (MTT Assay)
| Treatment Condition | Concentration / Method | Cell Line A (% Inhibition) | Cell Line B (% Inhibition) |
| Vehicle Control (DMSO) | 0.1% | 0 ± 2.5 | 0 ± 3.1 |
| This compound | 1 µM | 75 ± 5.2 | 82 ± 4.8 |
| This compound | 10 µM | 95 ± 3.1 | 98 ± 2.5 |
| Non-targeting siRNA | 50 nM | 5 ± 3.0 | 4 ± 2.8 |
| siRNA (Kinase-X) | 50 nM | 80 ± 6.5 | 85 ± 5.9 |
Table 2: Target Engagement and Downstream Signaling (Western Blot Quantification)
| Treatment Condition | Concentration / Method | p-TF-A (Normalized Intensity) | Total TF-A (Normalized Intensity) | Kinase-X (Normalized Intensity) |
| Vehicle Control (DMSO) | 0.1% | 1.00 | 1.00 | 1.00 |
| This compound | 1 µM | 0.25 | 0.98 | 1.02 |
| Non-targeting siRNA | 50 nM | 0.95 | 1.01 | 0.99 |
| siRNA (Kinase-X) | 50 nM | 0.20 | 1.03 | 0.15 |
Experimental Protocols
1. Cell Proliferation (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, vehicle control (DMSO), or transfect with siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control.
2. Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-TF-A, total TF-A, Kinase-X, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Quantification: Quantify band intensities using image analysis software and normalize to the loading control.
Conclusion
The presented hypothetical data illustrates a strong concordance between the effects of this compound and the genetic knockdown of its target, Kinase-X. Both interventions lead to a significant reduction in cell proliferation and a marked decrease in the phosphorylation of the downstream effector, TF-A. The genetic approach further confirms the target by demonstrating a direct reduction in Kinase-X protein levels. This cross-validation provides compelling evidence for the on-target activity of this compound and supports its further development as a specific inhibitor of the Kinase-X signaling pathway. Researchers are encouraged to employ similar rigorous validation strategies to ensure the robustness and translatability of their findings.
ZEN-3862: A Comparative Analysis of Efficacy in Primary Cells vs. Immortalized Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ZEN-3862, a novel covalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in primary cells versus immortalized cell lines. While direct comparative studies on this compound are not yet publicly available, this document synthesizes existing data on covalent BET inhibitors and related compounds from Zenith Epigenetics to offer a predictive overview of its potential differential effects.
Executive Summary
This compound is a covalent BET inhibitor designed to offer durable target inhibition, leading to sustained pharmacological effects.[1][2] The primary mechanism of action for BET inhibitors involves the suppression of key oncogenes such as MYC and modulation of inflammatory pathways like NF-κB. While immortalized cell lines provide a consistent and reproducible model for initial efficacy testing, primary cells offer a more physiologically relevant system that better reflects the heterogeneity of patient tumors. Based on studies of similar BET inhibitors like ZEN-3365, it is anticipated that this compound will demonstrate efficacy in both primary and immortalized cancer cells, although potencies (e.g., IC50 values) may vary.[3]
Data Presentation: Efficacy of BET Inhibitors
As specific data for this compound is not available in the public domain, the following table presents a summary of findings for a related Zenith Epigenetics BET inhibitor, ZEN-3365, which has been evaluated in both immortalized cell lines and primary patient-derived cells. This serves as a surrogate to illustrate the potential comparative efficacy.
| Cell Type | Cell Line/Primary Sample | Assay Type | Efficacy Metric | Result | Reference |
| Immortalized Cell Line | Acute Myeloid Leukemia (AML) Cell Lines | Proliferation Assay | Reduced Cell Growth | Significant inhibition of proliferation | [3] |
| Immortalized Cell Line | AML Cell Lines | Colony Formation Assay | Reduced Colony Formation | Dose-dependent reduction in colony forming ability | [3] |
| Primary Cells | Primary AML Patient Blasts | Proliferation Assay | Reduced Cell Growth | Significant inhibition of proliferation | [3] |
| Primary Cells | Primary AML Patient Blasts | Colony Formation Assay | Reduced Colony Formation | Reduction in colony forming ability | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the efficacy of BET inhibitors like this compound. These protocols are based on standard practices and findings from studies on similar compounds.
Cell Culture and Treatment
-
Immortalized Cell Lines: Cancer cell lines (e.g., various AML cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to adhere overnight before treatment with this compound or vehicle control.
-
Primary Cells: Primary patient samples (e.g., bone marrow mononuclear cells from AML patients) are isolated using Ficoll-Paque density gradient centrifugation. Cells are then cultured in specialized media containing growth factors to maintain viability. Treatment with this compound or vehicle control is initiated after a short stabilization period.
Cell Viability and Proliferation Assays
-
MTT/MTS Assay: To assess cell viability, cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours). A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is then added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. After treatment with this compound, a reagent containing luciferase and its substrate is added. The resulting luminescent signal is proportional to the amount of ATP present and is measured using a luminometer.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and PI, a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.
-
Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. A luminogenic substrate for caspases 3 and 7 is added to the treated cells. The cleavage of the substrate by the caspases generates a luminescent signal that is proportional to the amount of caspase activity.
Target Engagement Assays
-
Chromatin Immunoprecipitation (ChIP): To confirm that this compound engages its target (BET proteins) in cells, ChIP is performed. Cells are treated with this compound, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR to determine the occupancy of the BET protein at the promoters of target genes like MYC.
Mandatory Visualizations
Signaling Pathway of BET Inhibitors
The following diagram illustrates the mechanism of action of BET inhibitors. By binding to the bromodomains of BET proteins, these inhibitors prevent their interaction with acetylated histones, thereby downregulating the transcription of target oncogenes like MYC and suppressing inflammatory pathways such as NF-κB.
Caption: Mechanism of action of this compound as a BET inhibitor.
Experimental Workflow for Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in both primary and immortalized cells.
Caption: Workflow for assessing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BET bromodomain inhibitor ZEN-3365 targets the Hedgehog signaling pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking ZEN-3862 against known [target class] inhibitors
A Comparative Guide for Researchers in Oncology and Epigenetics
This guide provides a head-to-head comparison of ZEN-3862, a novel BET (Bromodomain and Extra-Terminal domain) inhibitor, with other widely studied inhibitors of this target class. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating this compound's potential in preclinical and clinical research.
Performance Overview
This compound demonstrates potent and specific inhibition of the BRD4 bromodomains, key regulators of oncogene transcription. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other well-characterized BET inhibitors.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | BRD4(BD1) | 160 | Biochemical Assay |
| This compound | BRD4(BD2) | 130 | Biochemical Assay |
| (+)-JQ1 | BRD4(BD1) | 77 | ALPHA-screen[1] |
| (+)-JQ1 | BRD4(BD2) | 33 | ALPHA-screen[1] |
| OTX-015 (Birabresib) | BRD2/3/4 | 92 - 112 | Competitive Binding Assay[2][3][4] |
| I-BET762 (Molibresib) | BRD2 | 32.5 | FRET Assay[5] |
| I-BET762 (Molibresib) | BRD3 | 42.4 | FRET Assay[5] |
| I-BET762 (Molibresib) | BRD4 | 36.1 | FRET Assay[5] |
| CPI-203 | BRD4 | 37 | Not Specified[6] |
| INCB054329 | BRD4-BD1 | 28 | Not Specified[7] |
| INCB054329 | BRD4-BD2 | 3 | Not Specified[7] |
Mechanism of Action: Downregulation of Oncogenic Transcription
BET proteins, particularly BRD4, are critical epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes such as MYC. By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound displaces it from chromatin, leading to the suppression of oncogenic transcription, cell cycle arrest, and apoptosis in cancer cells.
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of BET inhibitors.
Biochemical IC50 Determination (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding of a test compound to the target bromodomain.
-
Materials: Recombinant human BRD4 protein (containing the bromodomain of interest), a biotinylated histone H4 peptide acetylated at specific lysine residues, Europium-labeled anti-tag antibody (e.g., anti-GST), and a Streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Procedure:
-
The test compound (e.g., this compound) is serially diluted in assay buffer.
-
The recombinant BRD4 protein and the biotinylated acetylated histone peptide are incubated with the test compound dilutions.
-
Europium-labeled antibody and Streptavidin-acceptor are added.
-
After incubation, the plate is read on a TR-FRET-compatible plate reader.
-
-
Principle: In the absence of an inhibitor, the binding of the BRD4 protein to the histone peptide brings the Europium donor and the acceptor fluorophore into close proximity, resulting in a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
-
Materials: Cancer cell line of interest (e.g., a MYC-dependent line like MV-4-11), cell culture medium, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), the viability reagent is added.
-
The absorbance or luminescence is measured using a plate reader.
-
-
Principle: The signal generated is proportional to the number of viable cells. A decrease in signal in treated wells compared to control wells indicates an anti-proliferative effect. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials: Immunocompromised mice, a human cancer cell line that forms tumors, the test compound formulated for in vivo administration.
-
Procedure:
-
Human cancer cells are implanted subcutaneously into the flanks of immunocompromised mice.
-
Once tumors are established and reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered to the treatment group according to a defined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly.
-
-
Principle: The efficacy of the compound is determined by its ability to inhibit tumor growth or cause tumor regression compared to the vehicle-treated control group.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BET inhibitor like this compound.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. focusbiomolecules.com [focusbiomolecules.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of ZEN-3862: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Prior to any disposal procedures, ensure that all personnel handling ZEN-3862 are equipped with appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
In the event of exposure, follow these first aid measures immediately:
-
After skin contact: Wash the affected area thoroughly with soap and water.
-
After eye contact: Flush with copious amounts of water for at least 15 minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health & Safety (EHS) department or equivalent authority. Adherence to federal, state, and local regulations is mandatory.
Experimental Protocol for Waste Segregation and Labeling:
-
Initial Containment: Keep this compound in its original container whenever possible. If the original container is compromised, transfer the waste to a new, clean, and chemically compatible container.
-
Waste Characterization: Since specific hazard data for this compound is unavailable, it should be treated as hazardous waste. Do not mix it with other chemical waste streams unless explicitly approved by your EHS department.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The date of accumulation
-
The physical state of the waste (e.g., solid, liquid)
-
Any known hazards (in this case, "Toxicity Unknown")
-
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.
-
EHS Notification: Contact your institution's EHS department to arrange for pickup and disposal. Provide them with all available information on this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Personal protective equipment for handling ZEN-3862
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling ZEN-3862, a BET inhibitor. The following procedural steps and operational plans are designed to answer specific questions and build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety goggles or glasses | Must be worn at all times in the laboratory. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1][2] |
| Hands | Compatible chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1][2][3] |
| Body | Laboratory coat | A standard lab coat is required. For situations with a higher risk of exposure, consider impervious clothing. Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory | Use in a well-ventilated area | Work in a chemical fume hood. If not available, a supplied-air respirator may be required by law in certain circumstances. Avoid inhalation of any dust or aerosols.[1][2][3] |
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and prevent accidental exposure.
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1][2][3]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1][2][3]
-
Recommended storage temperature is typically -20°C for long-term stability, as is common for many research compounds.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these guidelines to ensure safety and environmental compliance.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][2][3]
-
Clean-up: For a solid spill, carefully sweep up and shovel the material without creating dust. For a liquid spill, absorb with an inert material (e.g., sand, diatomite).
-
Disposal: Place the contained waste in a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1][3] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a research setting, emphasizing safety at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
